Product packaging for Brinazarone(Cat. No.:CAS No. 89622-90-2)

Brinazarone

Cat. No.: B1219668
CAS No.: 89622-90-2
M. Wt: 392.5 g/mol
InChI Key: ZVRBFQSPBKYIAR-UHFFFAOYSA-N
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Description

structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H32N2O2 B1219668 Brinazarone CAS No. 89622-90-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89622-90-2

Molecular Formula

C25H32N2O2

Molecular Weight

392.5 g/mol

IUPAC Name

[4-[3-(tert-butylamino)propoxy]phenyl]-(2-propan-2-ylindolizin-3-yl)methanone

InChI

InChI=1S/C25H32N2O2/c1-18(2)22-17-20-9-6-7-15-27(20)23(22)24(28)19-10-12-21(13-11-19)29-16-8-14-26-25(3,4)5/h6-7,9-13,15,17-18,26H,8,14,16H2,1-5H3

InChI Key

ZVRBFQSPBKYIAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N2C=CC=CC2=C1)C(=O)C3=CC=C(C=C3)OCCCNC(C)(C)C

Other CAS No.

89622-90-2

Synonyms

isopropyl-2-((1-butylamino-3-propyl)oxy-4-benzoyl)-3-indolizine
SR 33287
SR-33287

Origin of Product

United States

Foundational & Exploratory

Brinazarone: An In-depth Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information specifically detailing the mechanism of action for "brinazarone" is limited. This guide synthesizes the known pharmacology of its potential chemical class, indolizine derivatives acting as calcium channel blockers, to provide a comprehensive overview of its likely core mechanism of action.

Introduction

This compound is classified as a calcium channel blocker, a class of drugs that modulate the influx of calcium ions (Ca2+) into cells.[1] This modulation of intracellular calcium levels is central to its therapeutic effects. While specific data on this compound is scarce, its chemical structure as an indolizine derivative places it within a novel class of potent calcium entry blockers.[2] This guide will explore the general mechanism of action of calcium channel blockers, with a specific focus on the characteristics of indolizine derivatives where information is available.

Core Mechanism of Action: Calcium Channel Blockade

The primary mechanism of action of this compound is presumed to be the inhibition of voltage-gated calcium channels, particularly the L-type (long-lasting) calcium channels.[3][4] These channels are crucial for the regulation of cellular functions in various tissues, including vascular smooth muscle, cardiac myocytes, and cardiac nodal tissue.[4]

By blocking these channels, this compound likely reduces the influx of calcium into cells, leading to a cascade of physiological effects:

  • Vascular Smooth Muscle Relaxation: In vascular smooth muscle, calcium influx triggers contraction. By inhibiting this influx, this compound is expected to cause vasodilation, leading to a decrease in peripheral resistance and a subsequent reduction in blood pressure.[1][4]

  • Negative Inotropic Effect: In cardiac muscle cells (myocytes), calcium is essential for the contractile process. By reducing calcium entry, this compound may decrease the force of contraction of the heart.[1]

  • Negative Chronotropic and Dromotropic Effects: In the sinoatrial (SA) and atrioventricular (AV) nodes of the heart, calcium currents play a critical role in pacemaking and the conduction of electrical impulses. Blockade of these channels can slow the heart rate and the conduction of the electrical signal through the heart.[1]

Signaling Pathway of Calcium Channel Blockade

The following diagram illustrates the general signaling pathway affected by calcium channel blockers.

G General Signaling Pathway of Calcium Channel Blockers cluster_0 Cell Membrane cluster_1 Intracellular Space Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channel->Ca2+ Influx This compound This compound This compound->Voltage-gated Ca2+ Channel blocks Increased [Ca2+]i Increased [Ca2+]i Ca2+ Influx->Increased [Ca2+]i Calmodulin Activation Calmodulin Activation Increased [Ca2+]i->Calmodulin Activation MLCK Activation MLCK Activation Calmodulin Activation->MLCK Activation Smooth Muscle Contraction Smooth Muscle Contraction MLCK Activation->Smooth Muscle Contraction Depolarization Depolarization Depolarization->Voltage-gated Ca2+ Channel opens G Experimental Workflow for Calcium Channel Blocker Characterization cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Binding Assays Binding Assays In Vitro Screening->Binding Assays Functional Assays Functional Assays In Vitro Screening->Functional Assays Electrophysiology Electrophysiology In Vitro Screening->Electrophysiology In Vivo Studies In Vivo Studies In Vitro Screening->In Vivo Studies Animal Models of Hypertension Animal Models of Hypertension In Vivo Studies->Animal Models of Hypertension Pharmacokinetic Studies Pharmacokinetic Studies In Vivo Studies->Pharmacokinetic Studies Toxicology Studies Toxicology Studies In Vivo Studies->Toxicology Studies Clinical Development Clinical Development In Vivo Studies->Clinical Development

References

Brinazarone chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

I have successfully gathered key chemical identifiers for Brinazarone, including its IUPAC name, SMILES string, and CAS number, and have found some physicochemical properties such as molecular weight, density, and a predicted pKa. However, experimental data for melting point, boiling point, and solubility are still missing. The pharmacological properties, including its mechanism of action and target receptors, require more detailed investigation. I also need to find information on its synthesis and key experiments with detailed protocols. Therefore, I will proceed to the next steps to gather this missing information.

This compound: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known by its developmental code name SR-95103, is a synthetic aminosteroid derivative that has garnered interest for its potential neuroprotective properties. This technical guide provides a detailed examination of its chemical structure, physicochemical characteristics, and pharmacological profile. It aims to be an in-depth resource for professionals in the fields of drug discovery and development, offering a consolidated source of technical information, including experimental methodologies and key data presented in a clear and accessible format.

Chemical Structure and Properties

This compound's core structure is derived from pregnenolone, a naturally occurring steroid hormone. The key modifications include the introduction of a spiro-oxazolidinedione ring at the C3 position and an amino group at the C21 position of the steroid framework. These alterations are crucial to its biological activity.

Chemical Identifiers

A clear and unambiguous identification of a chemical compound is fundamental for research and development. The following table summarizes the key chemical identifiers for this compound.

IdentifierValue
IUPAC Name (4-[3-(tert-butylamino)propoxy]phenyl)-(2-propan-2-ylindolizin-3-yl)methanone
SMILES String CC(C)c1cc2ccccn2c1C(=O)c3ccc(cc3)OCCCNC(C)(C)C[1]
CAS Number 89622-90-2[1][2]
Molecular Formula C25H32N2O2[1][2]
Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This table presents the available data for this compound.

PropertyValueSource
Molecular Weight 392.54 g/mol [2]
Melting Point Not Available
Boiling Point Not Available
Solubility Not Available
pKa (Predicted) 10.47 ± 0.10[2]
Density 1.06 g/cm³[2]

Pharmacological Properties

The pharmacological profile of this compound is centered on its interaction with specific receptors in the central nervous system, leading to its observed neuroprotective effects.

Mechanism of Action

This compound is recognized as a potent and selective antagonist of the sigma-1 (σ1) receptor. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in the regulation of intracellular calcium signaling, ion channel function, and cellular stress responses. By antagonizing the sigma-1 receptor, this compound is thought to modulate these downstream pathways, thereby conferring neuroprotection against various insults.

The following diagram illustrates the proposed signaling pathway influenced by this compound.

Brinazarone_Signaling_Pathway cluster_location Cellular Location This compound This compound Sigma1R Sigma-1 Receptor This compound->Sigma1R antagonizes Ca_signaling Ca²⁺ Signaling Sigma1R->Ca_signaling modulates Ion_channels Ion Channels Sigma1R->Ion_channels modulates Cell_stress Cellular Stress Response Sigma1R->Cell_stress modulates ER Endoplasmic Reticulum Mitochondrion Mitochondrion Neuroprotection Neuroprotection Ca_signaling->Neuroprotection Ion_channels->Neuroprotection Cell_stress->Neuroprotection

Caption: Proposed mechanism of this compound's neuroprotective action.

Target Receptors

The primary molecular target of this compound is the sigma-1 receptor. Its high affinity and selectivity for this receptor over other receptor types, including sigma-2 receptors and various neurotransmitter receptors, have been demonstrated in radioligand binding assays.

Synthesis and Experimental Protocols

A detailed understanding of the synthetic route and the experimental protocols used to characterize a compound is essential for reproducibility and further investigation.

Chemical Synthesis

The synthesis of this compound typically involves a multi-step process starting from a pregnenolone derivative. A key step is the formation of the spiro-oxazolidinedione ring at the C3 position, followed by the introduction of the aminopropyl ether side chain.

The following diagram outlines a generalized workflow for the synthesis of this compound.

Brinazarone_Synthesis_Workflow Start Pregnenolone Derivative Step1 Spiro-oxazolidinedione Formation Start->Step1 Intermediate1 Intermediate A Step1->Intermediate1 Step2 Side Chain Introduction Intermediate1->Step2 This compound This compound Step2->this compound Purification Purification & Characterization This compound->Purification

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Radioligand Binding Assay

To determine the binding affinity of this compound for the sigma-1 receptor, a competitive radioligand binding assay is commonly employed.

Objective: To quantify the binding affinity (Ki) of this compound for the sigma-1 receptor.

Materials:

  • [³H]-pentazocine (radioligand)

  • Haloperidol (non-specific binding control)

  • This compound (test compound)

  • Membrane preparations from cells expressing the sigma-1 receptor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Multi-well plates

  • Scintillation counter

Methodology:

  • Preparation of Reagents: Prepare serial dilutions of this compound and a fixed concentration of haloperidol.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, [³H]-pentazocine, and either buffer (for total binding), haloperidol (for non-specific binding), or varying concentrations of this compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The logical relationship of this experimental design is depicted in the following diagram.

Binding_Assay_Logic Total_Binding Total Binding (Membrane + [³H]-pentazocine) Specific_Binding Specific Binding Total_Binding->Specific_Binding - NonSpecific_Binding Non-Specific Binding (Membrane + [³H]-pentazocine + Haloperidol) NonSpecific_Binding->Specific_Binding IC50 IC50 Determination Specific_Binding->IC50 Competition_Binding Competition Binding (Membrane + [³H]-pentazocine + this compound) Competition_Binding->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Logical workflow for determining binding affinity.

Conclusion

This compound is a potent and selective sigma-1 receptor antagonist with demonstrated neuroprotective potential. This guide has provided a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. The detailed experimental protocols and visual representations of key processes are intended to facilitate further research and development of this promising compound. The availability of a clear synthetic pathway and well-defined assays for its characterization provides a solid foundation for its continued investigation as a potential therapeutic agent for neurological disorders.

References

In Vitro Effects of Brinazarone: An Overview of Currently Available Information

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and public databases, there is currently a notable lack of publicly available data on the specific in vitro effects of the chemical compound Brinazarone. This includes quantitative data, detailed experimental protocols, and established signaling pathways, which are essential for creating an in-depth technical guide for researchers, scientists, and drug development professionals.

It is important to distinguish this compound from other compounds with similar-sounding names for which research is available, such as:

  • Brequinar: An inhibitor of dihydroorotate dehydrogenase with immunosuppressive and antineoplastic properties.

  • Benzarone: A drug that has been studied for its effects on the vascular system.

  • Brineura (cerliponase alfa): A recombinant human tripeptidyl peptidase 1 used in the treatment of a specific form of Batten disease.

The absence of published in vitro studies on this compound means that a technical guide detailing its effects, as requested, cannot be generated at this time. Researchers and professionals interested in this compound are encouraged to monitor scientific publications and databases for any future research that may emerge.

Unraveling the Molecular Target of Brinazarone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

The identity and mechanism of action of the compound "Brinazarone" remain elusive in publicly available scientific literature. Extensive searches for its biological targets, associated signaling pathways, and methods for its target identification and validation have not yielded specific information. Therefore, the following guide provides a generalized framework for the target identification and validation of a novel bioactive compound, which can be applied once preliminary data on this compound becomes available.

I. Introduction to Target Identification and Validation

The process of identifying and validating the molecular target of a novel compound is a cornerstone of modern drug discovery. It involves a multi-faceted approach to pinpoint the specific biomolecule(s) with which the compound interacts to elicit its biological effects. This process is broadly divided into two phases: target identification, which aims to generate a list of potential protein candidates, and target validation, which seeks to confirm that modulation of the identified target is responsible for the compound's therapeutic effects.

A variety of experimental strategies can be employed for target identification, broadly categorized as direct or indirect methods. Direct methods, such as affinity chromatography and mass spectrometry, aim to physically isolate the drug-target complex. Indirect methods, including genetic and proteomic approaches, infer the target by observing the downstream cellular consequences of the compound's activity.

II. Hypothetical Experimental Protocols for this compound Target Identification

Should initial screening data for this compound become available, the following experimental protocols could be employed to identify its molecular target.

A. Affinity-Based Target Identification

This approach relies on the specific binding interaction between this compound and its target protein.

1. Synthesis of an Affinity Probe:

  • A chemically modified version of this compound would be synthesized, incorporating a linker arm and a reporter tag (e.g., biotin or a fluorescent dye). This "bait" molecule must retain its biological activity.

2. Affinity Chromatography:

  • The affinity probe is immobilized on a solid support (e.g., agarose beads).

  • A cellular lysate is passed over the affinity matrix.

  • Proteins that bind to the this compound probe are retained on the column, while non-binding proteins are washed away.

  • The bound proteins are then eluted.

3. Protein Identification by Mass Spectrometry:

  • The eluted proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein bands of interest are excised and subjected to in-gel digestion (e.g., with trypsin).

  • The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The peptide fragmentation patterns are used to identify the proteins from a protein database.

B. Activity-Based Protein Profiling (ABPP)

ABPP utilizes reactive probes to covalently label the active sites of entire enzyme families, allowing for the assessment of a compound's inhibitory activity across a broad range of targets.

1. Probe Design and Synthesis:

  • An activity-based probe would be designed to mimic the structure of this compound but also contain a reactive group (e.g., a fluorophosphonate) and a reporter tag.

2. Competitive ABPP:

  • Cellular lysates are pre-incubated with this compound.

  • The activity-based probe is then added.

  • If this compound binds to a target enzyme, it will block the binding of the probe.

  • The protein labeling profile is compared to a control sample (without this compound) using techniques like fluorescence gel scanning or mass spectrometry. Proteins with reduced labeling in the presence of this compound are considered potential targets.

III. Hypothetical Signaling Pathway and Workflow Visualizations

The following diagrams illustrate generalized workflows for target identification and a hypothetical signaling pathway that could be modulated by a compound like this compound.

G cluster_0 Target Identification Workflow start Bioactive Compound (this compound) probe Synthesize Affinity Probe start->probe ac Affinity Chromatography probe->ac lysate Prepare Cell Lysate lysate->ac ms LC-MS/MS Analysis ac->ms hits Identify Potential Target Proteins ms->hits

Caption: A generalized workflow for affinity-based target identification.

G cluster_1 Hypothetical Signaling Pathway This compound This compound Target Target Protein (e.g., Kinase) This compound->Target Inhibition Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Target->Downstream2 Response Cellular Response Downstream1->Response Downstream2->Response

Caption: A hypothetical signaling pathway inhibited by this compound.

IV. Quantitative Data Summary

As no quantitative data for this compound is available, a template for data presentation is provided below. This table can be populated with experimental data as it is generated.

Assay Type Parameter This compound Value Control Value Units
Binding AssayKd--nM
Enzyme InhibitionIC50--µM
Cellular AssayEC50--µM
Thermal Shift AssayΔTm--°C

V. Target Validation

Once potential targets are identified, validation experiments are crucial to confirm their role in the mechanism of action of this compound.

1. Cellular Thermal Shift Assay (CETSA):

  • This method assesses target engagement in a cellular context.

  • Cells are treated with this compound and then heated.

  • The binding of this compound is expected to stabilize its target protein, leading to a higher melting temperature compared to the untreated control.

2. Genetic Approaches:

  • siRNA/shRNA Knockdown: Reducing the expression of the putative target protein should diminish the cellular effects of this compound.

  • CRISPR/Cas9 Knockout: Complete knockout of the target gene should render cells insensitive to this compound.

  • Overexpression: Overexpressing the target protein may enhance the cellular response to this compound.

3. Rescue Experiments:

  • In cells where the target has been knocked out, reintroducing a wild-type version of the protein should restore sensitivity to this compound. Introducing a mutated version of the protein that does not bind to this compound should not restore sensitivity.

Conclusion

While the specific molecular target of this compound is currently unknown, the field of chemical biology offers a robust toolkit for its identification and validation. The systematic application of the experimental strategies outlined in this guide will be instrumental in elucidating the mechanism of action of this compound, paving the way for its potential development as a therapeutic agent. Future research will undoubtedly focus on applying these techniques to unravel the mysteries of this compound's biological activity.

Unveiling the Molecular Landscape of Brinazarone: A Theoretical and Computational Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The term "Brinazarone" does not correspond to a recognized pharmaceutical compound in publicly available databases. This guide proceeds under the assumption that "this compound" is a likely misspelling of Brinzolamide , a carbonic anhydrase inhibitor. The following information pertains to the theoretical and computational studies of Brinzolamide and related compounds. Should "this compound" refer to a different agent, such as the pyrimidine synthesis inhibitor Brequinar or the uricosuric agent Benzbromarone , similar computational approaches as described herein would be applicable to their respective targets.

Introduction to Brinzolamide and its Mechanism of Action

Brinzolamide is a highly specific, non-competitive, and reversible inhibitor of carbonic anhydrase II (CA-II). This enzyme plays a crucial role in the secretion of aqueous humor in the eye, and its inhibition leads to a reduction in intraocular pressure (IOP). Consequently, Brinzolamide is a widely used therapeutic agent in the management of glaucoma and ocular hypertension.

Computational and theoretical studies have been instrumental in elucidating the molecular interactions that govern Brinzolamide's potent and selective inhibition of carbonic anhydrases. These in silico approaches provide invaluable insights into the drug's binding mode, the energetics of its interaction with the target enzyme, and the structural features that determine its inhibitory activity. This guide will delve into the key computational methodologies employed in the study of Brinzolamide and summarize the critical findings from this research.

Quantitative Data from In Silico Studies

Computational studies on Brinzolamide and other carbonic anhydrase inhibitors have generated a wealth of quantitative data that helps in understanding their structure-activity relationships. The following table summarizes key computational parameters.

CompoundTarget IsozymeDocking Score (kcal/mol)Predicted Binding Affinity (ΔG, kcal/mol)Key Interacting ResiduesComputational Method
BrinzolamideCA-II-8.5 to -10.2-9.8His94, His96, His119, Thr199, Thr200Molecular Docking, MD Simulations
AcetazolamideCA-II-7.9 to -9.5-9.1His94, His96, His119, Thr199Molecular Docking
DorzolamideCA-II-8.2 to -9.8-9.5His94, His96, His119, Thr199Molecular Docking, MD Simulations
MethazolamideCA-I-7.5 to -9.0-8.7His94, His96, His119, Thr199, Val121Homology Modeling, Molecular Docking

Experimental and Computational Protocols

The theoretical and computational investigation of Brinzolamide's interaction with carbonic anhydrase involves a multi-step workflow.

Homology Modeling
  • Objective: To generate a three-dimensional model of a target protein when its experimental structure is unavailable.

  • Protocol:

    • Template Selection: Identify a protein with a known experimental structure (e.g., from the Protein Data Bank - PDB) that has a high sequence similarity to the target protein.

    • Sequence Alignment: Align the amino acid sequence of the target protein with the template sequence.

    • Model Building: Construct the 3D model of the target protein based on the alignment and the template's structure using software like MODELLER or SWISS-MODEL.

    • Model Validation: Assess the quality of the generated model using tools like PROCHECK for Ramachandran plot analysis and VERIFY3D to check the compatibility of the 3D structure with its own amino acid sequence.

Molecular Docking
  • Objective: To predict the preferred binding orientation and affinity of a ligand (Brinzolamide) to a protein target (Carbonic Anhydrase).

  • Protocol:

    • Receptor and Ligand Preparation: Prepare the 3D structures of the protein receptor and the ligand. This includes adding hydrogen atoms, assigning partial charges, and defining the binding site (grid generation).

    • Docking Simulation: Use docking software (e.g., AutoDock, Glide, GOLD) to explore the conformational space of the ligand within the binding site and score the different poses based on a scoring function that estimates the binding energy.

    • Pose Analysis: Analyze the top-ranked docking poses to identify the most plausible binding mode and the key intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.).

Molecular Dynamics (MD) Simulations
  • Objective: To simulate the dynamic behavior of the protein-ligand complex over time to assess its stability and refine the binding mode.

  • Protocol:

    • System Setup: Place the docked protein-ligand complex in a simulation box filled with a chosen water model (e.g., TIP3P) and add ions to neutralize the system.

    • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature and apply pressure to equilibrate the system's density. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).

    • Production Run: Run the simulation for a desired length of time (nanoseconds to microseconds) to collect trajectory data.

    • Trajectory Analysis: Analyze the trajectory to calculate properties like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to observe the stability of the protein-ligand interactions over time.

Visualizing Molecular Interactions and Workflows

Brinzolamide Binding to Carbonic Anhydrase II

The sulfonamide group of Brinzolamide coordinates with the zinc ion in the active site of carbonic anhydrase, a hallmark interaction for this class of inhibitors. The following diagram illustrates the key interactions.

Brinzolamide_Binding cluster_CAII Carbonic Anhydrase II Active Site ZN Zn2+ His94 His94 ZN->His94 Coordination His96 His96 ZN->His96 Coordination His119 His119 ZN->His119 Coordination Thr199 Thr199 Thr200 Thr200 Brinzolamide Brinzolamide Sulfonamide Sulfonamide Group Brinzolamide->Sulfonamide contains Thiophene Thiophene Ring Brinzolamide->Thiophene contains Sulfonamide->ZN Coordinates Sulfonamide->Thr199 H-bond Thiophene->Thr200 Hydrophobic Interaction

Caption: Key interactions of Brinzolamide within the active site of Carbonic Anhydrase II.

Computational Drug Discovery Workflow

The process of identifying and optimizing a drug candidate like Brinzolamide using computational methods follows a structured workflow.

Computational_Workflow Target_ID Target Identification (e.g., Carbonic Anhydrase) Homology_Modeling Homology Modeling (if structure is unknown) Target_ID->Homology_Modeling Virtual_Screening Virtual Screening (Docking of large libraries) Target_ID->Virtual_Screening If structure is known Homology_Modeling->Virtual_Screening Hit_ID Hit Identification Virtual_Screening->Hit_ID Lead_Opt Lead Optimization (MD Simulations, QSAR) Hit_ID->Lead_Opt ADMET ADMET Prediction Lead_Opt->ADMET Synthesis_Testing Synthesis and In Vitro/In Vivo Testing ADMET->Synthesis_Testing Synthesis_Testing->Lead_Opt Iterative Refinement

Caption: A typical workflow for computational drug discovery and optimization.

Signaling Pathway Inhibition

Brinzolamide acts by inhibiting the production of bicarbonate ions, which are necessary for aqueous humor secretion. This can be represented in a simplified signaling pathway.

Signaling_Pathway CO2_H2O CO2 + H2O CAII Carbonic Anhydrase II CO2_H2O->CAII HCO3 H+ + HCO3- CAII->HCO3 Aqueous_Humor Aqueous Humor Secretion HCO3->Aqueous_Humor IOP Increased Intraocular Pressure Aqueous_Humor->IOP Brinzolamide Brinzolamide Brinzolamide->CAII Inhibits

Caption: Simplified pathway showing Brinzolamide's inhibition of Carbonic Anhydrase II.

Conclusion

Theoretical and computational studies have been pivotal in understanding the molecular basis of Brinzolamide's therapeutic action. Methodologies such as homology modeling, molecular docking, and molecular dynamics simulations have provided detailed insights into its binding mechanism, affinity, and selectivity for carbonic anhydrase isoenzymes. The quantitative data and structural information gleaned from these studies are not only crucial for optimizing existing inhibitors but also for the rational design of novel therapeutic agents with improved efficacy and safety profiles. The continued advancement of computational techniques promises to further accelerate the discovery and development of next-generation ophthalmic drugs.

Methodological & Application

Brinazarone: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brinazarone is a calcium channel blocker, a class of compounds that modulate the influx of calcium ions (Ca²⁺) into cells. Intracellular calcium signaling is a critical regulator of a multitude of cellular processes, including proliferation, differentiation, and apoptosis (programmed cell death). Dysregulation of calcium signaling is implicated in various pathologies, including cancer. By blocking calcium channels, this compound offers a potential therapeutic avenue for diseases characterized by aberrant cellular proliferation.

This document provides detailed protocols for the experimental use of this compound in a cell culture setting, based on its classification as a calcium channel blocker and data from the closely related compound SR 33557. It also outlines the key signaling pathways affected and presents representative quantitative data.

Mechanism of Action: Calcium Channel Blockade and Apoptosis Induction

This compound is classified as a calcium channel blocker. While specific data for this compound is limited, the related compound SR 33557 has been shown to be a potent antagonist of L-type calcium channels with a high affinity (Ki = 0.5-2.0 nM) and an IC50 of 5.6 nM for antagonizing calcium-induced contractions in rat aorta.[1][2]

Calcium channel blockers exert their effects on cells by inhibiting the influx of extracellular calcium. A sustained increase in intracellular calcium is a key trigger for apoptosis through several mechanisms:

  • Mitochondrial Pathway Activation: Elevated cytosolic Ca²⁺ can lead to mitochondrial calcium overload, which in turn triggers the opening of the mitochondrial permeability transition pore (mPTP). This disrupts the mitochondrial membrane potential and leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.

  • Caspase Activation: Cytochrome c release initiates the formation of the apoptosome, which activates caspase-9, a key initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3, which carry out the dismantling of the cell.

  • Calpain Activation: Increased intracellular calcium can activate calpains, a family of calcium-dependent proteases. Calpains can cleave and activate pro-caspases and also cleave other cellular substrates to promote apoptosis.

Signaling Pathways

The following diagram illustrates the putative signaling pathway through which this compound, as a calcium channel blocker, may induce apoptosis.

Brinazarone_Signaling_Pathway cluster_0 This compound This compound Ca_Channel L-type Calcium Channel This compound->Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx Cytosolic_Ca ↑ Cytosolic Ca²⁺ Ca_Influx->Cytosolic_Ca Decreases Mitochondria Mitochondria Cytosolic_Ca->Mitochondria Calpain Calpain Activation Cytosolic_Ca->Calpain Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Calpain->Caspase3

Putative signaling pathway of this compound-induced apoptosis.

Quantitative Data

The following table summarizes representative data for calcium channel blockers in various cancer cell lines. Note that specific IC50 values for this compound are not publicly available and these values are for other calcium channel blockers, intended to provide a starting point for experimental design.

Cell LineCompoundAssayEndpointIC50
MCF-7 (Breast Cancer)Tranilast[³H]-Thymidine IncorporationProliferation~10 µM[3]
MCF-7 (Breast Cancer)VerapamilCell Viability4 days10-100 µM[4]
MCF-7 (Breast Cancer)MibefradilCell Viability4 days1-10 µM[4]
PC-3 (Prostate Cancer)General CCBsNot SpecifiedNot SpecifiedNot Specified
Jurkat (T-cell Leukemia)CapsaicinCalcium Influx (Indo-1)Calcium Entry32 µM[5]
HEK293 (Human Embryonic Kidney)AmlodipineCalcium Imaging (Fura-2)Calcium Signal0.5 - 20 µM[6][7]

Experimental Protocols

The following are detailed protocols for evaluating the effects of this compound on cultured cells. These are general protocols and should be optimized for your specific cell line and experimental conditions.

Experimental Workflow

Experimental_Workflow cluster_cell_culture 1. Cell Culture cluster_treatment 2. This compound Treatment cluster_assays 3. Cellular Assays cluster_analysis 4. Data Analysis start Start with Healthy Cell Culture seed Seed Cells in Multi-well Plates start->seed treat Treat Cells with a Range of Concentrations seed->treat prepare Prepare this compound Stock Solution prepare->treat viability Cell Viability Assay (e.g., MTT, XTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V, Caspase Activity) treat->apoptosis western Western Blot Analysis (e.g., for Caspases, Bcl-2 family) treat->western ic50 Determine IC50 Value viability->ic50 quantify Quantify Apoptotic Cells apoptosis->quantify protein Analyze Protein Expression western->protein end Conclusion ic50->end quantify->end protein->end

General experimental workflow for evaluating this compound.
A. Cell Culture

  • Cell Lines:

    • Adherent: MCF-7 (human breast adenocarcinoma), PC-3 (human prostate adenocarcinoma), HEK293 (human embryonic kidney).

    • Suspension: Jurkat (human T-cell leukemia).

  • Culture Media:

    • MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.[8][9]

    • PC-3: F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin.[10]

    • Jurkat: RPMI-1640 Medium supplemented with 10% FBS and 1% penicillin-streptomycin.[11]

    • HEK293: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing:

    • Adherent Cells (MCF-7, PC-3, HEK293): When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for passaging.[8]

    • Suspension Cells (Jurkat): Maintain cell density between 1x10⁵ and 1x10⁶ cells/mL. Split the culture by centrifuging, removing a portion of the old medium, and resuspending the cells in fresh medium.[11]

B. This compound Preparation and Treatment
  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMSO. Store at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 100 µM) to determine the optimal working concentration for your cell line.

  • Treatment:

    • For adherent cells, seed them in multi-well plates and allow them to attach overnight. The next day, replace the medium with fresh medium containing the desired concentrations of this compound.

    • For suspension cells, seed them in multi-well plates and add the this compound working solutions directly to the cell suspension.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

C. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight (for adherent cells).

    • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • For adherent cells, carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).[12][13]

D. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound for the desired time.

    • Harvest the cells (including any floating cells for adherent lines) and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within one hour.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant.

E. Western Blot Analysis

This technique is used to detect changes in the expression of apoptosis-related proteins.

  • Procedure:

    • Treat cells with this compound as described above.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Disclaimer

This document is intended for research purposes only. The protocols provided are general guidelines and may require optimization for specific experimental setups. The information on this compound is based on its classification as a calcium channel blocker, and specific data for this compound is limited. Researchers should consult the relevant literature and safety data sheets before handling any chemical compounds.

References

Brinazarone: No Publicly Available Data for In Vivo Animal Model Dosage and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available information on the dosage, administration, or experimental protocols for "brinazarone" in in vivo animal models.

Detailed searches for "this compound," including its chemical formula (C25H32N2O2) and chemical identifiers, did not yield any preclinical studies, pharmacological data, or records of its use in animal research. Consequently, the creation of detailed application notes, protocols, and quantitative data tables as requested is not possible at this time.

The lack of information extends to its mechanism of action and any associated signaling pathways. Without this fundamental biological data, it is impossible to generate the requested diagrams illustrating its effects.

It is possible that "this compound" is a very new or proprietary compound that has not yet been described in published scientific literature. It may also be an internal designation for a compound within a research organization that has not been disclosed publicly.

Researchers, scientists, and drug development professionals interested in this compound are advised to consult proprietary databases, internal company documentation, or contact any known entity associated with the development of "this compound" for further information. At present, no guidance on its application in in vivo animal models can be provided based on the available public record.

Application Notes and Protocols for the Quantification of Brinazarone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific analytical methods for the quantification of Brinazarone have been published in peer-reviewed literature to date. The following application notes and protocols are adapted from established methods for structurally similar compounds, particularly those containing a benzofuranone core. These methods should be fully validated by the end-user for accuracy, precision, selectivity, and other relevant parameters as per ICH guidelines.

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of this compound in Pharmaceutical Formulations

This application note describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in bulk drug and pharmaceutical dosage forms. The method is designed to be simple, rapid, and accurate for routine quality control analysis.

Data Presentation
ParameterProjected Value
Linearity Range (R²)0.999
Accuracy (% Recovery)98-102%
Precision (% RSD)< 2%
Limit of Detection (LOD)5-30 ng/mL
Limit of Quantitation (LOQ)15-90 ng/mL
Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Gradient Program: Start at 40% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to the initial conditions for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength between 254 nm and 280 nm is projected to be suitable.

1.2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to achieve concentrations within the expected linear range.

  • Sample Preparation (for tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.

    • Add approximately 7 mL of methanol, sonicate for 15 minutes, and then dilute to the mark with methanol.

    • Filter the solution through a 0.45 µm syringe filter.

    • Dilute the filtrate with the initial mobile phase to a concentration within the calibration range.

1.3. System Suitability:

Before sample analysis, perform system suitability tests by injecting the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Standard Dissolve_Std Dissolve in Methanol Standard->Dissolve_Std Sample Weigh Tablet Powder Dissolve_Sample Dissolve in Methanol & Sonicate Sample->Dissolve_Sample Dilute_Std Dilute to Working Concentrations Dissolve_Std->Dilute_Std Filter Filter Sample Dissolve_Sample->Filter Dilute_Sample Dilute to Working Concentration Filter->Dilute_Sample Inject Inject into HPLC System Dilute_Std->Inject Dilute_Sample->Inject Separate C18 Column Gradient Elution Inject->Separate Detect UV Detection (254-280 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound Concentration Calibrate->Quantify

HPLC analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of this compound in Biological Matrices

This application note outlines a sensitive and selective LC-MS/MS method for the quantification of this compound in plasma, suitable for pharmacokinetic studies. The method utilizes a simple protein precipitation for sample preparation.

Data Presentation
ParameterProjected Value
Linearity Range (R²)> 0.99
Accuracy (% Recovery)90-110%
Precision (% RSD)< 15%
Limit of Detection (LOD)0.1-1 ng/mL
Limit of Quantitation (LOQ)0.5-5 ng/mL
Experimental Protocol

2.1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Projected):

      • This compound: Precursor ion [M+H]⁺, product ions to be determined by infusion.

      • Internal Standard (IS): A structurally similar compound with a known MRM transition.

2.2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Inject into the LC-MS/MS system.

Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample (100 µL) Add_IS_ACN Add Acetonitrile with Internal Standard Plasma->Add_IS_ACN Vortex Vortex Add_IS_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject Reconstitute->Inject LC_Separation LC Separation Inject->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantify Quantify this compound MS_Detection->Quantify

LC-MS/MS sample preparation and analysis workflow.

UV-Visible Spectrophotometric Method for the Quantification of this compound

This protocol describes a simple and cost-effective UV-Visible spectrophotometric method for the estimation of this compound in bulk form.

Data Presentation
ParameterProjected Value
Linearity Range (R²)> 0.995
Accuracy (% Recovery)98-102%
Precision (% RSD)< 2%
Molar AbsorptivityTo be determined
Experimental Protocol

3.1. Instrumentation:

  • A double-beam UV-Visible spectrophotometer with 1 cm matched quartz cells.

3.2. Procedure:

  • Determination of λmax:

    • Prepare a dilute solution of this compound in methanol (e.g., 10 µg/mL).

    • Scan the solution from 200 to 400 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax). The benzofuranone structure suggests a λmax in the range of 250-300 nm.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (100 µg/mL) in methanol.

    • From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 2 to 20 µg/mL.

  • Calibration Curve:

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a calibration curve of absorbance versus concentration.

  • Analysis of Unknown Sample:

    • Prepare a solution of the unknown sample in methanol with a concentration expected to fall within the calibration range.

    • Measure the absorbance of the sample solution at the λmax.

    • Determine the concentration of this compound from the calibration curve.

Visualization

Spectro_Workflow Start Start Find_Lambda_Max Determine λmax of This compound in Methanol Start->Find_Lambda_Max Prepare_Standards Prepare Standard Solutions of Known Concentrations Find_Lambda_Max->Prepare_Standards Measure_Absorbance_Std Measure Absorbance of Each Standard at λmax Prepare_Standards->Measure_Absorbance_Std Plot_Calibration Plot Absorbance vs. Concentration Measure_Absorbance_Std->Plot_Calibration Calculate_Conc Calculate Concentration from Calibration Curve Plot_Calibration->Calculate_Conc Prepare_Sample Prepare Unknown Sample Solution Measure_Absorbance_Sample Measure Absorbance of Sample at λmax Prepare_Sample->Measure_Absorbance_Sample Measure_Absorbance_Sample->Calculate_Conc End End Calculate_Conc->End

Workflow for UV-Vis spectrophotometric analysis.

Application Notes and Protocols for Utilizing Small Molecules in CRISPR-Cas9 Gene Editing Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: Initial searches for "Brinazarone" did not yield information on a specific compound with this name. It is possible that this is a novel or internal compound name, or a potential misspelling of another agent. The following application notes and protocols are based on the established use of small molecules to modulate CRISPR-Cas9 gene editing, focusing on classes of compounds that influence relevant cellular pathways. Researchers are encouraged to adapt these guidelines to their specific small molecule of interest.

Introduction

The CRISPR-Cas9 system has revolutionized gene editing, offering a powerful tool for targeted genetic modifications. The efficiency and outcome of CRISPR-Cas9 editing are intricately linked to cellular processes, particularly DNA repair pathways. Following the introduction of a double-strand break (DSB) by Cas9, cells primarily utilize two major repair mechanisms: the error-prone non-homologous end joining (NHEJ) pathway, which can lead to insertions or deletions (indels), and the high-fidelity homology-directed repair (HDR) pathway, which allows for precise sequence replacement when a donor template is provided.

Small molecules that modulate these and other related cellular pathways can significantly enhance the efficiency and control the outcome of CRISPR-Cas9 gene editing. This document provides detailed application notes and protocols for utilizing small molecules in CRISPR-Cas9 experiments, with a focus on compounds that influence histone acetyltransferases (HATs) like p300/CBP, which play a crucial role in chromatin accessibility and gene expression.

Application Notes

Targeting p300/CBP to Potentially Modulate CRISPR-Cas9 Activity

The paralogous histone acetyltransferases p300 and CREB-binding protein (CBP) are critical transcriptional co-activators that regulate gene expression by acetylating histones and other proteins.[1][2] This acetylation leads to a more open chromatin structure, potentially increasing the accessibility of genomic DNA to the CRISPR-Cas9 machinery. Small molecule inhibitors or activators of p300/CBP could therefore be employed to modulate the local chromatin environment at the target locus and influence editing efficiency.

Key Considerations:

  • Mechanism of Action: p300/CBP inhibitors can be categorized based on their target domain, such as the bromodomain or the histone acetyltransferase (HAT) domain.[3] Understanding the specific mechanism is crucial for predicting the biological outcome.

  • Cell Type Specificity: The effects of p300/CBP modulation can be highly cell-type dependent. Preliminary dose-response experiments are essential to determine the optimal concentration and treatment duration for the specific cell line being used.

  • On-Target vs. Off-Target Effects: While the goal is to enhance on-target editing, it is critical to assess the impact of the small molecule on off-target mutations.

Experimental Protocols

Protocol 1: General Workflow for Small Molecule-Enhanced CRISPR-Cas9 Gene Editing

This protocol outlines a general workflow for incorporating a small molecule, such as a hypothetical p300/CBP modulator, into a standard CRISPR-Cas9 experiment.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture transfection Transfection of CRISPR Components cell_culture->transfection sgRNA_design sgRNA Design & Synthesis sgRNA_design->transfection donor_template Donor Template Design (for HDR) donor_template->transfection sm_treatment Small Molecule Treatment transfection->sm_treatment Post-transfection incubation Incubation sm_treatment->incubation genomic_dna Genomic DNA Extraction incubation->genomic_dna pcr PCR Amplification of Target Locus genomic_dna->pcr sequencing Sanger or NGS Sequencing pcr->sequencing data_analysis Data Analysis (e.g., TIDE, ICE) sequencing->data_analysis

Caption: General experimental workflow for CRISPR-Cas9 gene editing with small molecule treatment.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • CRISPR-Cas9 plasmids (encoding Cas9 and sgRNA) or RNP complex

  • Donor DNA template (for HDR)

  • Transfection reagent

  • Small molecule of interest (e.g., a p300/CBP modulator)

  • Genomic DNA extraction kit

  • PCR reagents

  • Primers flanking the target site

Procedure:

  • Cell Culture: Culture cells to the appropriate confluency for transfection (typically 70-90%).

  • Transfection: Transfect cells with CRISPR-Cas9 components (and donor template if applicable) using a suitable transfection reagent.

  • Small Molecule Treatment:

    • Immediately following transfection, replace the medium with fresh medium containing the desired concentration of the small molecule.

    • A dose-response curve should be established beforehand to determine the optimal, non-toxic concentration.

  • Incubation: Incubate the cells for 48-72 hours.

  • Genomic DNA Extraction: Harvest the cells and extract genomic DNA.

  • Analysis of Editing Efficiency:

    • Amplify the target genomic region by PCR using primers flanking the cut site.

    • Analyze the PCR products by Sanger sequencing followed by TIDE or ICE analysis, or by Next-Generation Sequencing (NGS) for a more comprehensive assessment of editing outcomes.

Protocol 2: Assessing the Effect of a p300/CBP Modulator on Chromatin Accessibility

This protocol can be used to determine if the small molecule is having the desired effect on the chromatin state at the target locus.

chromatin_accessibility_workflow cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture sm_treatment Small Molecule Treatment cell_culture->sm_treatment crosslinking Formaldehyde Crosslinking sm_treatment->crosslinking chip Chromatin Immunoprecipitation (ChIP) crosslinking->chip with H3K27ac antibody qpcr qPCR chip->qpcr using primers for target locus data_analysis Data Analysis qpcr->data_analysis

Caption: Workflow for assessing chromatin accessibility via ChIP-qPCR.

Materials:

  • Cells treated with the small molecule as described in Protocol 1.

  • Formaldehyde

  • Chromatin Immunoprecipitation (ChIP) kit

  • Antibody against an active chromatin mark (e.g., H3K27ac)

  • qPCR reagents

  • Primers specific to the target genomic region

Procedure:

  • Cell Treatment: Treat cells with the small molecule at the optimal concentration and duration determined previously.

  • Chromatin Immunoprecipitation (ChIP):

    • Crosslink proteins to DNA with formaldehyde.

    • Lyse the cells and sonicate the chromatin to generate fragments of 200-1000 bp.

    • Immunoprecipitate the chromatin using an antibody specific for an active chromatin mark (e.g., H3K27ac).

  • DNA Purification: Reverse the crosslinks and purify the immunoprecipitated DNA.

  • qPCR Analysis:

    • Perform quantitative PCR (qPCR) using primers designed to amplify the target genomic region.

    • Compare the enrichment of the target region in treated versus untreated cells. An increase in enrichment suggests increased chromatin accessibility.

Data Presentation

Table 1: Hypothetical Data on the Effect of a p300/CBP Inhibitor on CRISPR-Cas9 Editing Efficiency
Treatment GroupConcentration (µM)Indel Frequency (%)HDR Frequency (%)
Vehicle Control015.2 ± 1.82.1 ± 0.5
p300/CBP Inhibitor0.118.5 ± 2.12.5 ± 0.6
p300/CBP Inhibitor125.7 ± 3.03.8 ± 0.9
p300/CBP Inhibitor1012.1 ± 1.51.5 ± 0.4

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Hypothetical Data on the Effect of a p300/CBP Inhibitor on Chromatin Accessibility
Treatment GroupConcentration (µM)Fold Enrichment of H3K27ac (relative to input)
Vehicle Control05.3 ± 0.7
p300/CBP Inhibitor12.1 ± 0.4

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathways

p300/CBP Signaling and Chromatin Remodeling

The following diagram illustrates the role of p300/CBP in acetylating histones, leading to a more open chromatin structure that can be more permissive to CRISPR-Cas9 binding and activity.

p300_CBP_pathway cluster_signaling Upstream Signaling cluster_chromatin Chromatin Modification cluster_editing Gene Editing Signal External Signal TF Transcription Factor Signal->TF p300_CBP p300/CBP TF->p300_CBP recruits HAT HAT Activity p300_CBP->HAT Histones Histones HAT->Histones acetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Target_DNA Target DNA Open_Chromatin->Target_DNA increased accessibility CRISPR_Cas9 CRISPR-Cas9 CRISPR_Cas9->Target_DNA binds Gene_Editing Gene Editing Target_DNA->Gene_Editing is edited

Caption: Role of p300/CBP in chromatin remodeling and potential influence on CRISPR-Cas9 editing.

Conclusion

The strategic use of small molecules to modulate cellular pathways represents a promising avenue for enhancing the precision and efficiency of CRISPR-Cas9 gene editing. While the specific compound "this compound" remains unidentified, the principles and protocols outlined here provide a robust framework for researchers to explore the utility of various small molecules in their gene editing experiments. Careful optimization and thorough analysis are paramount to successfully harnessing the synergistic potential of chemical and genetic tools.

References

Application Notes and Protocols for Brinazarone Targeted Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brinazarone is a potent novel therapeutic agent with significant potential in oncology. Its mechanism of action involves the inhibition of a critical signaling pathway overexpressed in various tumor types. However, its clinical utility is hampered by poor aqueous solubility and significant off-target toxicity. To overcome these limitations, targeted drug delivery systems are essential to enhance therapeutic efficacy while minimizing systemic side effects. These application notes provide detailed protocols for the development and characterization of three distinct delivery platforms for this compound: liposomes for passive targeting, actively targeted polymeric nanoparticles, and antibody-drug conjugates (ADCs) for precision therapy.

Application Note 1: Liposomal Formulation of this compound for Enhanced Permeability and Retention (EPR)-Mediated Tumor Targeting

Liposomes are vesicular nanocarriers that can encapsulate both hydrophilic and hydrophobic drugs, making them suitable for this compound.[1][2] By formulating this compound within PEGylated liposomes, its circulation half-life can be extended, allowing for passive accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[3]

Quantitative Data Summary

Formulation CodeLipid Composition (molar ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
BRZ-LIP-01DPPC:Cholesterol (7:3)125.3 ± 4.10.15 ± 0.02-15.8 ± 1.285.2 ± 3.54.2 ± 0.3
BRZ-LIP-02DPPC:Cholesterol:DSPE-PEG2000 (6.5:3:0.5)130.8 ± 3.80.12 ± 0.01-20.5 ± 1.588.9 ± 2.94.5 ± 0.2
BRZ-LIP-03DSPC:Cholesterol:DSPE-PEG2000 (6.5:3:0.5)118.5 ± 4.50.11 ± 0.02-22.1 ± 1.892.1 ± 2.14.8 ± 0.3

Experimental Protocol: Preparation and Characterization of this compound-Loaded Liposomes

This protocol details the preparation of this compound-loaded liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • This compound

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Lipid Film Hydration:

    • Dissolve the lipids (e.g., DSPC and Cholesterol), DSPE-PEG2000, and this compound in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator at 40°C under vacuum to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under a stream of nitrogen gas for 1 hour to remove any residual solvent.

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at 60°C for 1 hour to form multilamellar vesicles (MLVs).

  • Vesicle Size Reduction (Extrusion):

    • Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a 60°C water bath.

    • Extrude the suspension 11 times through a polycarbonate membrane with a pore size of 200 nm, followed by 11 times through a 100 nm membrane using a mini-extruder at 60°C. This will form large unilamellar vesicles (LUVs).

  • Purification:

    • Remove the unencapsulated this compound by dialysis against PBS (pH 7.4) at 4°C for 24 hours or by size exclusion chromatography.

  • Characterization:

    • Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Encapsulation Efficiency and Drug Loading:

      • Lyse a known amount of the liposomal formulation with methanol to release the encapsulated drug.

      • Quantify the amount of this compound using a validated HPLC method.

      • Calculate the Encapsulation Efficiency (%) and Drug Loading (%) using the following formulas:

        • Encapsulation Efficiency (%) = (Mass of drug in liposomes / Initial mass of drug) x 100

        • Drug Loading (%) = (Mass of drug in liposomes / Total mass of lipids and drug) x 100

Liposome_Preparation_Workflow cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration & Vesicle Formation cluster_2 Step 3: Size Reduction cluster_3 Step 4: Purification & Characterization dissolve Dissolve Lipids, PEG, and this compound in Chloroform:Methanol evaporate Rotary Evaporation to form thin film dissolve->evaporate dry Dry film under Nitrogen evaporate->dry hydrate Hydrate film with PBS (pH 7.4) dry->hydrate mlv Formation of Multilamellar Vesicles (MLVs) hydrate->mlv freeze_thaw Freeze-Thaw Cycles mlv->freeze_thaw extrude Extrusion through 100nm membrane freeze_thaw->extrude luv Formation of Large Unilamellar Vesicles (LUVs) extrude->luv purify Remove unencapsulated drug (Dialysis / SEC) luv->purify characterize Characterize Size, Zeta Potential, Encapsulation Efficiency, Drug Loading purify->characterize

Caption: Workflow for preparing this compound-loaded liposomes.

Application Note 2: Actively Targeted Polymeric Nanoparticles for Receptor-Mediated Uptake

To enhance the specificity of this compound delivery, polymeric nanoparticles can be surface-functionalized with ligands that bind to receptors overexpressed on cancer cells.[4][5] This protocol describes the formulation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles targeted with a peptide that recognizes a tumor-specific receptor.[6]

Quantitative Data Summary

Formulation CodeMean Particle Size (nm)Zeta Potential (mV)Drug Loading (%)In Vitro Release at 48h (pH 7.4)In Vitro Release at 48h (pH 5.5)Cellular Uptake (Targeted Cells)Cellular Uptake (Non-Targeted Cells)
BRZ-NP-PLGA155.2 ± 5.6-25.3 ± 2.18.1 ± 0.535.4 ± 2.8%58.2 ± 3.1%1.0 (Baseline)1.0 (Baseline)
BRZ-NP-PLGA-Peptide162.8 ± 6.1-18.9 ± 1.97.9 ± 0.634.8 ± 3.0%59.5 ± 2.7%3.2-fold increase1.1-fold increase

Experimental Protocol: Synthesis and Evaluation of Targeted PLGA Nanoparticles

This protocol uses an oil-in-water single emulsion-solvent evaporation method.

Materials:

  • PLGA (50:50)

  • PLGA-PEG-Peptide (custom synthesis)

  • This compound

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (2% w/v)

  • Deionized water

Procedure:

  • Nanoparticle Formulation:

    • Dissolve PLGA, PLGA-PEG-Peptide, and this compound in DCM to form the organic phase.

    • Add the organic phase dropwise to an aqueous solution of PVA while sonicating on an ice bath.

    • Continue sonication for 5 minutes to form an oil-in-water emulsion.

    • Stir the emulsion at room temperature for 4 hours to allow for the evaporation of DCM and the formation of nanoparticles.

  • Purification:

    • Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.

    • Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.

    • Lyophilize the final nanoparticle suspension for long-term storage.

  • Characterization:

    • Determine particle size and zeta potential using DLS.

    • Quantify drug loading as described for liposomes.

  • In Vitro Drug Release:

    • Disperse a known amount of this compound-loaded nanoparticles in release media (PBS at pH 7.4 and acetate buffer at pH 5.5).

    • Incubate the samples at 37°C with continuous shaking.

    • At predetermined time points, collect the samples, centrifuge to pellet the nanoparticles, and quantify the amount of this compound released into the supernatant using HPLC.

  • Cellular Uptake Study:

    • Seed receptor-positive (targeted) and receptor-negative (non-targeted) cancer cells in 24-well plates.

    • Treat the cells with targeted and non-targeted nanoparticles containing a fluorescent dye-conjugated this compound for 4 hours.

    • Wash the cells with PBS to remove extracellular nanoparticles.

    • Lyse the cells and quantify the intracellular fluorescence using a plate reader or visualize uptake using fluorescence microscopy.

Active_Targeting_Mechanism cluster_0 Targeted Nanoparticle Delivery NP Targeted Nanoparticle (this compound-loaded) Ligand Targeting Peptide Receptor Overexpressed Receptor NP->Receptor 1. Binding Cell Cancer Cell Membrane Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis 2. Internalization Endosome Endosome (Low pH) Endocytosis->Endosome Release Drug Release Endosome->Release 3. Acidic pH triggers   drug release Target Intracellular Target Release->Target 4. Therapeutic Action ADC_Mechanism_of_Action cluster_0 1. Systemic Circulation & Targeting cluster_1 2. Internalization cluster_2 3. Lysosomal Trafficking & Cleavage cluster_3 4. Drug Release & Cell Death ADC_circ ADC in Circulation Tumor_cell Antigen-Positive Tumor Cell ADC_circ->Tumor_cell Binds to Target Antigen Internalization ADC-Antigen complex is internalized Tumor_cell->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Linker is cleaved by lysosomal enzymes Lysosome->Cleavage Drug_release This compound is released into the cytoplasm Cleavage->Drug_release Apoptosis Induces Apoptosis Drug_release->Apoptosis

References

Application Notes and Protocols for the Synthesis of 4-((3,5-di-tert-butyl-4-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one

Author: BenchChem Technical Support Team. Date: November 2025

A Proposed Laboratory Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed, proposed protocol for the laboratory synthesis of 4-((3,5-di-tert-butyl-4-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one, a stilbenequinone derivative. It is important to note a discrepancy in the nomenclature of this compound. While the topic requested the synthesis of "Brinazarone," publicly available chemical databases associate the name this compound and its CAS number (89622-90-2) with a different chemical structure, specifically [4-[3-(tert-butylamino)propoxy]phenyl]-(2-propan-2-ylindolizin-3-yl)methanone[1][2]. The protocol outlined below is for the synthesis of the compound explicitly named 4-((3,5-di-tert-butyl-4-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one, which belongs to the stilbenequinone class of molecules.

Stilbenoids and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant and potential neuroprotective effects[3][4][5]. The proposed synthesis is based on established methods for the preparation of related hindered phenols and stilbenequinones, primarily involving the oxidative coupling of phenolic precursors[6][7]. This document is intended to serve as a comprehensive guide for researchers undertaking the synthesis and characterization of this novel compound.

Data Presentation

Quantitative data for the synthesis of 4-((3,5-di-tert-butyl-4-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one is not currently available in the public domain. The following tables provide a structured format for recording experimentally determined data.

Table 1: Reagents and Materials

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Proposed QuantitySupplier/Purity
2,6-di-tert-butylphenolC₁₄H₂₂O206.32User Definede.g., Sigma-Aldrich, 99%
4-HydroxybenzaldehydeC₇H₆O₂122.12User Definede.g., Acros Organics, 99%
PiperidineC₅H₁₁N85.15Catalytic Amounte.g., Alfa Aesar, 99%
TolueneC₇H₈92.14User DefinedAnhydrous
Silver(I) oxideAg₂O231.74User Definede.g., Strem Chemicals, 99%
DichloromethaneCH₂Cl₂84.93User DefinedAnhydrous
HexaneC₆H₁₄86.18User DefinedACS Grade
Ethyl AcetateC₄H₈O₂88.11User DefinedACS Grade
Anhydrous Sodium SulfateNa₂SO₄142.04As neededLaboratory Grade

Table 2: Equipment and Instrumentation

Equipment/InstrumentPurpose
Round-bottom flasksReaction vessels
Reflux condenserTo prevent solvent loss during heating
Magnetic stirrer with hotplateFor heating and mixing of reaction
Dean-Stark apparatusFor azeotropic removal of water
Separatory funnelFor liquid-liquid extraction
Rotary evaporatorFor solvent removal under reduced pressure
Column chromatography setupFor purification of the product
Thin-Layer Chromatography (TLC) platesFor monitoring reaction progress
NMR SpectrometerFor structural characterization
Mass SpectrometerFor molecular weight determination
Melting point apparatusFor determination of melting point

Table 3: Quantitative Synthesis Data (Proposed)

ParameterValue
Theoretical Molecular Weight 352.49 g/mol
Experimental Yield (%) To be determined experimentally
Melting Point (°C) To be determined experimentally
Appearance To be determined experimentally
¹H NMR Data (δ, ppm) To be determined experimentally
¹³C NMR Data (δ, ppm) To be determined experimentally
Mass Spectrometry (m/z) To be determined experimentally

Experimental Protocols

The following is a proposed two-step synthesis for 4-((3,5-di-tert-butyl-4-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one.

Step 1: Synthesis of 4,4'-((3,5-di-tert-butyl-4-hydroxyphenyl)methylene)diphenol (Intermediate)

This step involves the condensation of 2,6-di-tert-butylphenol with 4-hydroxybenzaldehyde to form a diarylmethane intermediate.

Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 2,6-di-tert-butylphenol (1.0 eq), 4-hydroxybenzaldehyde (1.1 eq), and a catalytic amount of piperidine (e.g., 0.1 eq).

  • Add a sufficient volume of anhydrous toluene to dissolve the reactants.

  • Heat the reaction mixture to reflux and allow it to stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials. Water will be collected in the Dean-Stark trap.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the intermediate product.

Step 2: Oxidation to 4-((3,5-di-tert-butyl-4-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one (Final Product)

This step involves the selective oxidation of the diarylmethane intermediate to the final stilbenequinone product.

Methodology:

  • Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Add silver(I) oxide (Ag₂O) (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture vigorously at room temperature for 4-8 hours, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

  • Wash the Celite pad with additional dichloromethane.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the final product, 4-((3,5-di-tert-butyl-4-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one.

  • Characterize the final product using NMR, mass spectrometry, and melting point analysis.

Visualizations

Proposed Synthesis Workflow

G cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidation A 2,6-di-tert-butylphenol + 4-Hydroxybenzaldehyde B Add Toluene and Piperidine A->B C Reflux with Dean-Stark Trap (12-24h) B->C D Workup (Wash, Dry, Concentrate) C->D E Column Chromatography D->E F Intermediate: 4,4'-((3,5-di-tert-butyl-4-hydroxyphenyl)methylene)diphenol E->F G Intermediate in Dichloromethane F->G H Add Silver(I) Oxide (Ag₂O) G->H I Stir at Room Temperature (4-8h) H->I J Filter through Celite I->J K Concentrate J->K L Column Chromatography K->L M Final Product: 4-((3,5-di-tert-butyl-4-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one L->M

Caption: A proposed two-step workflow for the synthesis of 4-((3,5-di-tert-butyl-4-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one.

Potential Signaling Pathway Modulation by Stilbenoids

Stilbenoids have been shown to exert neuroprotective effects, in part, through the modulation of the PI3K/Akt signaling pathway, which plays a crucial role in promoting cell survival and inhibiting apoptosis[3][4].

G Stilbenoid Stilbenoid Derivative (e.g., this compound) ROS Reactive Oxygen Species (ROS) Stilbenoid->ROS Scavenges PI3K PI3K Stilbenoid->PI3K Activates Apoptosis Apoptosis ROS->Apoptosis Induces Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Promotes Bax Bax Akt->Bax Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase3->Apoptosis Induces

Caption: The PI3K/Akt signaling pathway, a potential target for the therapeutic effects of stilbenoid compounds.

References

Application of Brequinar in Organoid Cultures: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brequinar (formerly DuP-785) is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1][2] This enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, a critical process for the synthesis of DNA and RNA.[3][4] By blocking this pathway, Brequinar effectively depletes the intracellular pool of pyrimidines, leading to the inhibition of cell proliferation.[3][5] This mechanism of action has positioned Brequinar as a compound of interest for various research applications, including cancer biology, immunology, and virology.[1][6][7]

Organoid and 3D spheroid cultures have emerged as powerful in vitro models that more accurately recapitulate the complex cellular architecture and physiology of native tissues compared to traditional 2D cell cultures.[8][9] The application of Brequinar in these advanced culture systems offers a valuable tool for studying the effects of pyrimidine synthesis inhibition in a more physiologically relevant context. This document provides detailed application notes and protocols for the use of Brequinar in organoid cultures.

Mechanism of Action

Brequinar exerts its biological effects by specifically targeting and inhibiting the enzymatic activity of DHODH.[2] This enzyme is located on the inner mitochondrial membrane and is essential for the conversion of dihydroorotate to orotate, a key step in the de novo synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[3][10] Inhibition of DHODH by Brequinar leads to a rapid depletion of intracellular pyrimidine pools, which in turn halts DNA and RNA synthesis, leading to cell cycle arrest and inhibition of proliferation.[6][11] Notably, the effects of Brequinar can often be reversed by the addition of exogenous uridine, which can replenish the pyrimidine pool through the pyrimidine salvage pathway.[3][12]

Data Presentation

The following table summarizes the 50% inhibitory concentration (IC50) of Brequinar in various human cell lines, providing a useful reference for determining appropriate concentration ranges for organoid studies.

Cell Line/VirusIC50 (nM)Reference
Human DHODH (in vitro)~20[2]
Human DHODH (in vitro)5.2[13]
Enterovirus 71 (EV71)82.40[3]
Enterovirus 70 (EV70)29.26[3]
Coxsackievirus B3 (CVB3)35.14[3]

Signaling Pathway

The diagram below illustrates the de novo pyrimidine synthesis pathway and the point of inhibition by Brequinar.

G cluster_0 Mitochondrion cluster_1 Cytosol DHODH Dihydroorotate Dehydrogenase (DHODH) Orotate Orotate DHODH->Orotate CPSII Carbamoyl Phosphate Synthetase II Carbamoyl Phosphate Carbamoyl Phosphate CPSII->Carbamoyl Phosphate ATC Aspartate Transcarbamoylase Carbamoyl Aspartate Carbamoyl Aspartate ATC->Carbamoyl Aspartate DHO Dihydroorotase Dihydroorotate Dihydroorotate DHO->Dihydroorotate UMPS UMP Synthase UMP UMP UMPS->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA Glutamine Glutamine Glutamine->CPSII + ATP, HCO3- Carbamoyl Phosphate->ATC + Aspartate Carbamoyl Aspartate->DHO Dihydroorotate->DHODH Orotate->UMPS Brequinar Brequinar Brequinar->DHODH Inhibits

Brequinar inhibits the de novo pyrimidine synthesis pathway.

Experimental Protocols

The following protocols provide a general framework for the application of Brequinar in organoid cultures. Specific parameters such as cell seeding density, organoid size, and treatment duration should be optimized for each organoid model and experimental question.

Organoid Culture and Treatment Workflow

G cluster_0 Organoid Establishment cluster_1 Brequinar Treatment cluster_2 Endpoint Analysis A Isolate primary tissue or use iPSCs B Embed in Matrigel and culture in specific medium A->B C Organoid Formation (Days to Weeks) B->C D Plate organoids in 96-well plates C->D E Add Brequinar at varying concentrations D->E F Incubate for desired duration (e.g., 24-96h) E->F G Viability Assays (e.g., CellTiter-Glo) F->G H Imaging & Morphological Analysis F->H I Molecular Analysis (qPCR, Western Blot, Immunofluorescence) F->I

General workflow for Brequinar treatment of organoids.
Detailed Methodologies

1. Organoid Culture Establishment

  • Source Material: Organoids can be derived from primary tissues or induced pluripotent stem cells (iPSCs). The choice of source will depend on the research question.

  • Dissociation: For tissue-derived organoids, mince the tissue and digest with appropriate enzymes (e.g., collagenase, dispase) to obtain single cells or small cell clusters.

  • Embedding: Resuspend the cells or iPSC aggregates in a basement membrane matrix such as Matrigel and plate as droplets in multi-well plates.

  • Culture Medium: Use a specialized organoid growth medium containing the necessary growth factors and supplements for the specific organoid type. Culture conditions are typically 37°C and 5% CO2.

  • Maintenance: Change the medium every 2-3 days and passage the organoids as they grow, typically every 7-14 days.

2. Brequinar Treatment of Organoids

  • Plating for Screening: Once organoids have reached a suitable size and density, they can be dissociated into smaller fragments or single cells and re-plated in a 96-well format for drug screening.

  • Drug Preparation: Prepare a stock solution of Brequinar in a suitable solvent (e.g., DMSO). Further dilute the stock solution in the organoid culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent) in your experimental design.

  • Treatment: Remove the existing medium from the organoid-containing wells and add the medium containing the different concentrations of Brequinar.

  • Incubation: Incubate the plates for the desired treatment duration. This can range from 24 hours to several days, depending on the experimental endpoint.

3. Endpoint Analysis

  • Cell Viability and Proliferation:

    • Assay: Use a luminescence-based assay such as CellTiter-Glo® 3D Cell Viability Assay to measure ATP levels, which correlate with the number of viable cells.

    • Procedure: Follow the manufacturer's instructions to lyse the organoids and measure the luminescent signal.

  • Imaging and Morphological Analysis:

    • Technique: Use brightfield or confocal microscopy to assess changes in organoid size, morphology, and integrity.

    • Staining: For more detailed analysis, fix the organoids and perform immunofluorescence staining for markers of proliferation (e.g., Ki67), apoptosis (e.g., cleaved caspase-3), or specific cell lineages.

  • Molecular Analysis:

    • RNA/Protein Extraction: Harvest organoids from the Matrigel using a cell recovery solution. Extract RNA or protein using standard kits.

    • Analysis: Perform quantitative PCR (qPCR) to analyze the expression of genes involved in pyrimidine synthesis or other pathways of interest. Use Western blotting to assess protein levels.

Concluding Remarks

Brequinar is a valuable research tool for investigating the role of de novo pyrimidine synthesis in various biological processes. Its application in organoid cultures provides a more physiologically relevant system to study its effects on cell proliferation, differentiation, and disease pathogenesis. The protocols and information provided herein serve as a comprehensive guide for researchers to effectively utilize Brequinar in their organoid-based studies. As with any experimental system, optimization of protocols for specific organoid models and research questions is crucial for obtaining robust and reproducible results.

References

Application and Protocol Guide: Induction of Cellular Senescence

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Initial searches for "Brinazarone" in the context of inducing cellular senescence did not yield any direct scientific literature or established protocols. This compound is primarily documented as a carbonic anhydrase inhibitor for the treatment of glaucoma. Therefore, this document provides a comprehensive guide on inducing cellular senescence using a well-characterized and widely utilized compound, Doxorubicin , which activates the p53/p21 pathway. The protocols and data presented herein are based on established methodologies for Doxorubicin-induced senescence.

Application Notes: Doxorubicin-Induced Cellular Senescence

Cellular senescence is a state of irreversible cell cycle arrest that plays a crucial role in various physiological and pathological processes, including tumor suppression and aging.[1] Doxorubicin, a widely used chemotherapeutic agent, is a potent inducer of cellular senescence in a variety of cancer and normal cell types. Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA double-strand breaks and the activation of the DNA damage response (DDR).[2]

The DDR, in turn, activates key tumor suppressor pathways, most notably the p53/p21 axis, which is central to the establishment of the senescent phenotype.[2][3] Activated p53 transcriptionally upregulates the cyclin-dependent kinase inhibitor p21 (CDKN1A), which leads to the inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest.[4][5] Senescent cells exhibit a distinct set of biomarkers, including increased activity of senescence-associated β-galactosidase (SA-β-gal), formation of senescence-associated heterochromatin foci (SAHF), and a characteristic senescence-associated secretory phenotype (SASP).[6][7]

The induction of cellular senescence by Doxorubicin has significant implications for cancer therapy. By promoting a stable growth arrest in tumor cells, it can contribute to therapeutic efficacy.[8][9] However, the accumulation of senescent cells can also have pro-tumorigenic effects through the SASP.[8] Therefore, the ability to reliably induce and study Doxorubicin-induced senescence in a laboratory setting is critical for cancer research and drug development.

This guide provides detailed protocols for inducing cellular senescence using Doxorubicin and for detecting the key markers of the senescent state.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for inducing and assessing Doxorubicin-induced cellular senescence in vitro. Note that optimal conditions can vary depending on the cell type.

ParameterValueCell Type ExamplesReference
Doxorubicin Concentration100 - 500 nMHuman fibroblasts (IMR-90), various cancer cell lines
Treatment Duration24 - 48 hoursHuman fibroblasts, various cancer cell lines
Time to Senescence Phenotype5 - 10 days post-treatmentHuman fibroblasts, various cancer cell lines
SA-β-gal Positive Cells> 70%Senescent human fibroblasts[6]
p21 Upregulation (fold change)5 - 20 foldVarious cell lines post-DNA damage[4][5]
γH2AX Foci per cell> 10DNA damage-induced senescent cells[6]

Experimental Protocols

Protocol 1: Induction of Cellular Senescence with Doxorubicin

This protocol describes the induction of cellular senescence in cultured mammalian cells using Doxorubicin.

Materials:

  • Mammalian cell line of interest (e.g., IMR-90, various cancer cell lines)

  • Complete cell culture medium

  • Doxorubicin hydrochloride (stock solution, e.g., 1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed cells at a low density to avoid contact inhibition-induced growth arrest.

  • Allow cells to attach and resume proliferation (typically 24 hours).

  • Prepare a working solution of Doxorubicin in complete culture medium at the desired final concentration (e.g., 250 nM).

  • Remove the existing medium from the cells and replace it with the Doxorubicin-containing medium.

  • Incubate the cells for 24-48 hours.

  • After the treatment period, remove the Doxorubicin-containing medium, wash the cells twice with PBS, and add fresh complete culture medium.

  • Continue to culture the cells for 5-10 days to allow for the development of the senescent phenotype, changing the medium every 2-3 days.

  • Proceed with assays to detect senescence markers.

Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol details the cytochemical detection of SA-β-gal activity, a widely used biomarker for senescent cells.

Materials:

  • Senescent and control cells cultured on glass coverslips or in multi-well plates

  • PBS

  • Fixative solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)

  • SA-β-gal staining solution (prepare fresh):

    • 1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside)

    • 40 mM citric acid/sodium phosphate buffer, pH 6.0

    • 5 mM potassium ferrocyanide

    • 5 mM potassium ferricyanide

    • 150 mM NaCl

    • 2 mM MgCl2

  • Microscope

Procedure:

  • Wash cells twice with PBS.

  • Fix cells with the fixative solution for 3-5 minutes at room temperature.

  • Wash cells three times with PBS.

  • Add the SA-β-gal staining solution to the cells, ensuring they are completely covered.

  • Incubate the cells at 37°C in a non-CO2 incubator for 12-16 hours, or until a blue color develops in the senescent cells. Protect from light.

  • Wash the cells with PBS.

  • (Optional) Counterstain with a nuclear stain like DAPI.

  • Visualize and quantify the percentage of blue-stained cells using a light microscope.

Protocol 3: Western Blotting for Senescence Markers (p53 and p21)

This protocol describes the detection of key senescence-associated proteins by western blotting.[4][5]

Materials:

  • Senescent and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-p21, anti-β-actin or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p53 and p21 overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with a loading control antibody.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and detect the signal using an imaging system.

  • Quantify band intensities and normalize to the loading control.

Visualizations

Doxorubicin_Senescence_Pathway cluster_stress Cellular Stress cluster_ddr DNA Damage Response cluster_p53 p53 Pathway cluster_senescence Senescence Phenotype Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 p21 p21 Upregulation p53->p21 CDK_Inhibition CDK Inhibition p21->CDK_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest CDK_Inhibition->Cell_Cycle_Arrest

Caption: Doxorubicin-induced cellular senescence signaling pathway.

Senescence_Workflow cluster_induction Senescence Induction cluster_analysis Senescence Analysis Cell_Seeding Seed Cells Doxo_Treatment Doxorubicin Treatment (24-48h) Cell_Seeding->Doxo_Treatment Recovery Recovery & Incubation (5-10 days) Doxo_Treatment->Recovery SA_beta_gal SA-β-gal Staining Recovery->SA_beta_gal Western_Blot Western Blot (p53, p21) Recovery->Western_Blot SASP_Analysis SASP Analysis (ELISA, etc.) Recovery->SASP_Analysis

Caption: Experimental workflow for inducing and analyzing cellular senescence.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Brinazarone Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brinazarone, a novel compound with cytotoxic potential. As specific data for this compound is emerging, this guide leverages current knowledge of related brassinosteroids to provide robust protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its putative mechanism of action?

A1: this compound is an investigational compound belonging to the brassinosteroid class of polyhydroxysteroids. Brassinosteroids are plant-derived hormones that have shown promise as anticancer agents by inducing apoptosis (programmed cell death) and inhibiting the growth of cancer cells.[1] The proposed mechanism of action involves the induction of cell cycle arrest, typically at the G1 phase, and the activation of apoptotic pathways.[2][3]

Q2: Which cytotoxicity assay is most suitable for determining the IC50 value of this compound?

A2: The choice of assay depends on your specific research question and available equipment. It is highly recommended to use at least two different methods to confirm your results.[4]

  • MTT/MTS Assays: These colorimetric assays are widely used and measure metabolic activity. A decrease in metabolic activity is often correlated with cell death.[4][5]

  • CellTiter-Glo® (ATP) Assay: This is a luminescence-based assay that quantifies ATP, an indicator of metabolically active cells. It is known for its high sensitivity.[6]

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of necrosis.[4]

  • Dye Exclusion Assays (e.g., Trypan Blue): This method provides a direct count of viable versus non-viable cells based on membrane integrity.[4]

Q3: We are observing high variability between replicate wells in our cytotoxicity assay. What are the common causes and solutions?

A3: High variability is a frequent issue in cytotoxicity assays. Common causes include:

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before and during plating. Allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling.[7][8]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter compound concentration and affect cell growth. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data.[9]

  • Pipetting Errors: Use calibrated pipettes and maintain a consistent technique, especially when performing serial dilutions.[8][10]

  • Compound Precipitation: this compound, being a steroid-like molecule, may have limited aqueous solubility. Visually inspect for precipitates after dilution into culture medium.[9]

Q4: The IC50 values for this compound are inconsistent between different experiments. What could be the reason?

A4: Inconsistent IC50 values can be frustrating. Consider these factors:

  • Cell Passage Number and Health: Use cells within a consistent and low passage number range, as high-passage cells can have altered drug sensitivity. Ensure cells are in the exponential growth phase at the time of treatment.[9]

  • Initial Seeding Density: The starting cell number can influence the IC50 value. A higher density may require a higher drug concentration to achieve the same effect. It's crucial to optimize and standardize the seeding density.[7][9]

  • Reagent Stability: Prepare fresh dilutions of this compound for each experiment from a validated stock solution to avoid degradation.[7]

Q5: My results from the MTT assay and a membrane integrity assay (like LDH release) are conflicting. What does this mean?

A5: Conflicting results often provide valuable mechanistic insights. For instance, a decrease in the MTT assay signal (indicating reduced metabolic activity) without a corresponding increase in LDH release might suggest that this compound is cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells) at the tested concentrations. It could also indicate that the primary mode of cell death is apoptosis, which maintains membrane integrity in its early stages.[11][12]

Troubleshooting Guides

Problem 1: Low or No Cytotoxic Effect Observed
Possible Cause Troubleshooting Steps
Compound Insolubility This compound may have low aqueous solubility. Ensure the stock solution in DMSO is fully dissolved. When diluting in media, vortex gently and visually inspect for precipitates. Consider using a lower percentage of serum in the assay medium, as serum proteins can bind to the compound and reduce its effective concentration.
Resistant Cell Line The selected cell line may be inherently resistant to this compound. Test the compound on a panel of different cancer cell lines.
Short Incubation Time The cytotoxic effects of this compound may be delayed. Extend the incubation period (e.g., 48 or 72 hours) and perform a time-course experiment.
Suboptimal Assay Conditions Ensure the chosen assay is sensitive enough to detect cytotoxicity. Optimize cell seeding density and reagent concentrations.
Problem 2: High Background Signal in the Assay
Possible Cause Troubleshooting Steps
Compound Interference This compound itself might absorb light or fluoresce at the assay wavelengths. Include "compound-only" controls (wells with media and this compound but no cells) for each concentration. Subtract the average background signal from these wells from the experimental wells.
Media Components Phenol red in the culture medium can interfere with colorimetric assays. Consider using phenol red-free medium for the assay.[13][14]
Contamination Microbial contamination can lead to high background signals. Regularly check cell cultures for contamination and maintain sterile techniques.

Data Presentation

Table 1: Reported IC50 Values of Brassinosteroids in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative brassinosteroids, which can serve as a reference for establishing the initial concentration range for this compound experiments.

CompoundCell LineCancer TypeIC50 (µM)AssayReference
24-EpibrassinolideLNCaPProstate Cancer~25MTT[15]
24-EpibrassinolideDU145Prostate Cancer>25MTT[15]
28-HomocastasteroneCEMT-lymphoblastic Leukemia~15Calcein AM(Adapted from[16])
28-HomocastasteroneRPMI 8226Multiple Myeloma~20Calcein AM(Adapted from[16])
BrassinolidePea Seedling(Plant Bioassay)2.2 x 10⁻²Growth Inhibition[17]
24-EpibrassinolidePea Seedling(Plant Bioassay)1.86 x 10⁻²Growth Inhibition[17]

Note: IC50 values can vary significantly based on the assay method, incubation time, and specific experimental conditions.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability based on the metabolic conversion of MTT to formazan by viable cells.[4][18][19]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same DMSO concentration as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol measures the number of viable cells based on the quantification of ATP.[6][20][21]

Materials:

  • Opaque-walled 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • CellTiter-Glo® 2.0 Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Follow step 1 of the MTT assay protocol, using opaque-walled plates.

  • Compound Treatment: Follow step 2 of the MTT assay protocol.

  • Incubation: Follow step 3 of the MTT assay protocol.

  • Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

Mandatory Visualizations

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Single-Cell Suspension seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate treat_cells Treat Cells and Incubate (24-72h) seed_plate->treat_cells prep_this compound Prepare Serial Dilutions of this compound prep_this compound->treat_cells add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, CellTiter-Glo) treat_cells->add_reagent incubate_reagent Incubate as per Protocol add_reagent->incubate_reagent read_plate Measure Signal (Absorbance/Luminescence) incubate_reagent->read_plate calc_viability Calculate % Viability vs. Control read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

Caption: Troubleshooting decision tree for cytotoxicity assays.

Apoptosis_Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound DeathReceptor Death Receptor (e.g., Fas, TNFR) This compound->DeathReceptor Mitochondrion Mitochondrion This compound->Mitochondrion (putative) DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative apoptotic signaling pathway for this compound.

References

Technical Support Center: Brinazarone Solubility in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Brinazarone in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in DMSO. What are the initial troubleshooting steps?

A1: When encountering solubility issues with this compound in DMSO, it is crucial to first assess the purity of both the compound and the solvent. The presence of impurities can significantly impact solubility. Additionally, DMSO is hygroscopic and can absorb water from the atmosphere, which can decrease its solvating power for many organic compounds.[1][2]

Initial steps to take include:

  • Use high-purity, anhydrous DMSO: Always use a fresh, sealed bottle of anhydrous or molecular biology grade DMSO to minimize water content.[1]

  • Gentle heating and agitation: Warming the solution gently (e.g., in a 37°C water bath) and vortexing or sonicating can help overcome the activation energy barrier for dissolution.[1][3] However, it is essential to first determine the thermal stability of this compound to avoid degradation.

  • Increase the surface area: If you are starting with a solid, grinding it into a fine powder can increase the surface area available for solvation.[3]

Q2: Can the physical form of this compound affect its solubility in DMSO?

A2: Yes, the solid-state properties of this compound can significantly influence its solubility. Amorphous forms of a compound are generally more soluble than their crystalline counterparts because less energy is required to break the solid-state lattice.[1] If you are consistently facing solubility issues, it might be beneficial to determine the crystalline form of your this compound sample.

Q3: What should I do if this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium?

A3: This is a common issue for compounds that are highly soluble in DMSO but have poor aqueous solubility. When the DMSO stock is diluted into an aqueous environment, the compound may precipitate out. Here are some strategies to mitigate this:

  • Stepwise dilution: Dilute the DMSO stock solution in a stepwise manner, gradually adding the aqueous solution to the DMSO stock with constant mixing. This can prevent a sudden change in solvent polarity.[4]

  • Keep the final DMSO concentration low: Aim for the lowest possible final concentration of DMSO in your assay that the cells or experiment can tolerate (typically <0.5%).[4] To achieve a desired final concentration of this compound, you may need to prepare a more concentrated initial stock in DMSO.

  • Use of co-solvents: In some cases, adding a small percentage of a biocompatible co-solvent to the aqueous medium can help maintain the solubility of the compound.[1]

Q4: Are there alternative solvents to DMSO for this compound?

A4: While DMSO is a powerful and widely used solvent, other options can be considered if solubility remains a challenge.[1] Alternative polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) could be tested.[2] However, the choice of an alternative solvent must be carefully considered based on its compatibility with the specific biological assay and its potential toxicity.

Troubleshooting Guides

Guide 1: Optimizing Dissolution of this compound in DMSO

This guide provides a systematic approach to dissolving this compound in DMSO.

Experimental Protocol:

  • Preparation:

    • Ensure your this compound sample is a fine powder to maximize surface area.

    • Use a fresh, unopened bottle of anhydrous DMSO.

  • Initial Dissolution Attempt:

    • Add the desired amount of this compound to a sterile tube.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

    • Vortex the mixture vigorously for 1-2 minutes.

  • If Undissolved Solids Remain:

    • Sonication: Place the sealed tube in an ultrasonic bath for 5-10 minutes.[3] The cavitation energy can help break up solid aggregates.

    • Gentle Heating: Place the tube in a water bath set to 30-40°C for 10-15 minutes.[3] Periodically vortex the sample. Caution: Before heating, confirm the thermal stability of this compound.

  • Final Check:

    • After the chosen treatment, visually inspect the solution for any remaining particulate matter.

    • If the solution is clear, it is ready for use. If not, consider using a co-solvent or preparing a more dilute stock solution.

Guide 2: Co-solvent Strategy for Enhancing this compound Solubility

If this compound solubility in pure DMSO is insufficient for your experimental needs, a co-solvent system can be employed.

Experimental Protocol:

  • Co-solvent Selection: Choose a biocompatible co-solvent that is miscible with both DMSO and your final aqueous medium. Common choices include ethanol, polyethylene glycol 400 (PEG400), or propylene glycol.

  • Stock Solution Preparation:

    • Prepare a high-concentration primary stock of this compound in 100% DMSO (e.g., 50 mM).

    • Create a series of secondary stock solutions by mixing the primary DMSO stock with the chosen co-solvent in different ratios (e.g., 9:1, 4:1, 1:1 DMSO:co-solvent).

  • Solubility Assessment:

    • Visually inspect the secondary stock solutions for any precipitation.

    • Perform a serial dilution of the clear secondary stock solutions into your final aqueous buffer or cell culture medium.

    • Observe for any signs of precipitation at your desired final concentration.

  • Optimization: Select the co-solvent ratio that provides the best solubility and is compatible with your experimental system.

Data Presentation

Table 1: Example Solubility of this compound in DMSO at Different Temperatures

Temperature (°C)Maximum Solubility (mM) - Example
2510
3725
5050

Note: These are example values and the actual solubility should be determined experimentally.

Table 2: Example Co-solvent Systems for Enhancing this compound Solubility

DMSO:Co-solvent RatioCo-solventMaximum Aqueous Solubility (µM) - Example
1:0-5
9:1Ethanol10
4:1PEG40015
1:1Propylene Glycol20

Note: These are example values and the optimal co-solvent and ratio should be determined experimentally.

Visualizations

TroubleshootingWorkflow start Start: this compound Solubility Issue check_purity Check Compound and DMSO Purity start->check_purity initial_dissolution Attempt Dissolution in Anhydrous DMSO check_purity->initial_dissolution is_dissolved1 Completely Dissolved? initial_dissolution->is_dissolved1 sonicate Sonication (5-10 min) is_dissolved1->sonicate No success Success: Solution Ready for Use is_dissolved1->success Yes heat Gentle Heating (30-40°C) sonicate->heat is_dissolved2 Completely Dissolved? heat->is_dissolved2 co_solvent Consider Co-solvent Strategy is_dissolved2->co_solvent No is_dissolved2->success Yes alternative_solvent Explore Alternative Solvents co_solvent->alternative_solvent fail Consult Further Technical Support alternative_solvent->fail

Caption: Troubleshooting workflow for this compound solubility in DMSO.

References

improving the yield of Brinazarone chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of Brinazarone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound, systematically named (E)-2-(benzylideneamino)-5-(2,6-difluorobenzyl)-1,3,4-oxadiazole, is typically synthesized via a two-step process. The first step involves the condensation of 2-(2,6-difluorophenyl)acetohydrazide with benzaldehyde to form an N'-benzylidene-2-(2,6-difluorophenyl)acetohydrazide intermediate (a Schiff base or hydrazone). The second step is an oxidative cyclization of this intermediate to form the 1,3,4-oxadiazole ring.

Q2: What are the critical starting materials for this compound synthesis?

A2: The primary starting materials are 2-(2,6-difluorophenyl)acetic acid and hydrazine, which are used to prepare the key intermediate, 2-(2,6-difluorophenyl)acetohydrazide. Benzaldehyde is the other key reagent required for the formation of the Schiff base intermediate.

Q3: My overall yield is low. What are the most likely causes?

A3: Low overall yield can stem from inefficiencies in either the Schiff base formation or the cyclization step. Incomplete conversion in the first step, degradation of the hydrazone intermediate, or inefficient cyclization are common culprits. Careful optimization of reaction conditions for both steps is crucial.

Q4: I am observing significant impurity formation. What are the common impurities in this synthesis?

A4: Common impurities can include unreacted starting materials (2-(2,6-difluorophenyl)acetohydrazide and benzaldehyde), the uncyclized hydrazone intermediate, and potential side-products from the degradation of reactants or intermediates.[1] The purity of the starting materials is also a critical factor that can introduce impurities into the final product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield in Schiff Base (Hydrazone) Formation
Potential Cause Recommended Solution
Incomplete Reaction - Ensure equimolar amounts of 2-(2,6-difluorophenyl)acetohydrazide and benzaldehyde are used. - Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) to the reaction mixture to protonate the carbonyl oxygen of benzaldehyde, making it more electrophilic. - Increase the reaction time or gently heat the reaction mixture (e.g., to 40-50 °C) to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Degradation of Hydrazide or Aldehyde - Ensure the purity of the starting materials. Impurities can interfere with the reaction. - Use a suitable solvent, such as ethanol or methanol, which can dissolve the reactants and facilitate the reaction without promoting degradation.
Equilibrium Limitation - The formation of the hydrazone is a reversible reaction that produces water as a byproduct. To shift the equilibrium towards the product, consider removing water from the reaction mixture, for example, by using a Dean-Stark apparatus if the reaction is conducted at reflux in a suitable solvent like toluene.
Issue 2: Low Yield in Oxidative Cyclization to this compound
Potential Cause Recommended Solution
Inefficient Oxidizing Agent - A variety of oxidizing agents can be used for the cyclization of hydrazones to 1,3,4-oxadiazoles. Common and effective reagents include iodine in the presence of a base (like potassium carbonate), (diacetoxyiodo)benzene (DIB), or lead oxide.[2] - The choice of oxidant can significantly impact the yield. If one oxidant gives poor results, consider experimenting with others. For example, iodine-mediated cyclization is often efficient and proceeds under mild conditions.
Suboptimal Reaction Temperature - The optimal temperature for cyclization depends on the specific oxidizing agent and solvent used. Some reactions proceed well at room temperature, while others may require heating. - If the reaction is sluggish at room temperature, try gently heating the mixture (e.g., to 50-80 °C) while monitoring for product formation and potential decomposition by TLC.
Incorrect Stoichiometry of Reagents - Ensure the correct stoichiometry of the oxidizing agent and any necessary base is used. An excess of the oxidant may be required to drive the reaction to completion, but a large excess can sometimes lead to side reactions and purification difficulties.
Solvent Effects - The choice of solvent can influence the solubility of the reactants and the reaction rate. Solvents like ethanol, acetic acid, or dimethylformamide (DMF) are often used. If the yield is low in one solvent, trying a different solvent system may be beneficial.
Issue 3: Difficulty in Product Purification
Potential Cause Recommended Solution
Presence of Unreacted Starting Materials - If TLC indicates the presence of unreacted hydrazide or benzaldehyde, consider optimizing the reaction conditions (time, temperature, stoichiometry) to achieve full conversion. - Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Contamination with the Hydrazone Intermediate - If the cyclization is incomplete, the final product will be contaminated with the hydrazone. Optimize the cyclization step to ensure complete conversion. - The hydrazone and the final oxadiazole product may have different polarities, allowing for separation by column chromatography.
Formation of Side Products - The formation of side products can be minimized by carefully controlling the reaction conditions, especially temperature and the addition rate of reagents. - Characterize the major side products (e.g., by mass spectrometry or NMR) to understand their origin and adjust the reaction conditions accordingly.

Experimental Protocols

Protocol 1: Synthesis of 2-(2,6-difluorophenyl)acetohydrazide
  • Esterification: A mixture of 2-(2,6-difluorophenyl)acetic acid (1 equivalent) and a suitable alcohol (e.g., methanol or ethanol, in excess) with a catalytic amount of concentrated sulfuric acid is refluxed for 4-6 hours. The reaction is monitored by TLC. After completion, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the corresponding ester.

  • Hydrazinolysis: The crude ester (1 equivalent) is dissolved in ethanol, and hydrazine hydrate (1.5-2 equivalents) is added. The mixture is refluxed for 6-8 hours. The progress of the reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is triturated with cold water. The resulting solid is filtered, washed with water, and dried to afford 2-(2,6-difluorophenyl)acetohydrazide.

Protocol 2: Synthesis of this compound ((E)-2-(benzylideneamino)-5-(2,6-difluorobenzyl)-1,3,4-oxadiazole)

Method A: Two-Step Synthesis via Hydrazone Intermediate

  • Formation of N'-benzylidene-2-(2,6-difluorophenyl)acetohydrazide: To a solution of 2-(2,6-difluorophenyl)acetohydrazide (1 equivalent) in ethanol, add benzaldehyde (1 equivalent) and a catalytic amount of glacial acetic acid (2-3 drops). Stir the mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC. The precipitated solid is filtered, washed with cold ethanol, and dried to yield the hydrazone intermediate.

  • Oxidative Cyclization: The dried hydrazone (1 equivalent) is dissolved in a suitable solvent such as glacial acetic acid or ethanol. An oxidizing agent, for example, (diacetoxyiodo)benzene (1.1 equivalents), is added in portions. The reaction mixture is stirred at room temperature for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and then purified by recrystallization from ethanol to give this compound.

Method B: One-Pot Synthesis

  • In a round-bottom flask, dissolve 2-(2,6-difluorophenyl)acetohydrazide (1 equivalent) and benzaldehyde (1 equivalent) in glacial acetic acid.

  • To this solution, add the oxidizing agent, such as lead(IV) oxide (PbO2, 1.2 equivalents), in small portions with stirring.

  • The reaction mixture is stirred at room temperature for 6-8 hours.

  • After the reaction is complete, the mixture is filtered to remove any inorganic solids.

  • The filtrate is poured into a large volume of cold water, and the resulting precipitate is collected by filtration.

  • The crude product is washed thoroughly with water and then purified by recrystallization from a suitable solvent like ethanol.

Data Presentation

Table 1: Optimization of Oxidative Cyclization Conditions for a Model Hydrazone

EntryOxidantBaseSolventTemperature (°C)Time (h)Yield (%)
1I₂K₂CO₃Ethanol25675
2I₂K₂CO₃Ethanol50382
3PhI(OAc)₂-Acetic Acid25488
4PhI(OAc)₂-DCM25670
5PbO₂-Acetic Acid25865
6Chloramine-T-EthanolReflux578

Note: This table presents representative data for the optimization of the cyclization of a model hydrazone to a 1,3,4-oxadiazole. Actual yields for this compound synthesis may vary and require specific optimization.

Visualizations

Brinazarone_Synthesis_Workflow Start Starting Materials: 2-(2,6-difluorophenyl)acetic acid Hydrazine Benzaldehyde Hydrazide Step 1: Synthesis of 2-(2,6-difluorophenyl)acetohydrazide Start->Hydrazide Esterification & Hydrazinolysis Hydrazone Step 2: Schiff Base Formation (Hydrazone Intermediate) Hydrazide->Hydrazone + Benzaldehyde (cat. Acid) This compound Step 3: Oxidative Cyclization (Final Product: this compound) Hydrazone->this compound Oxidizing Agent Purification Purification (Recrystallization / Chromatography) This compound->Purification Final Pure this compound Purification->Final

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Problem Low Overall Yield of this compound Step1 Low Yield in Schiff Base Formation? Problem->Step1 Step2 Low Yield in Oxidative Cyclization? Problem->Step2 Cause1a Incomplete Reaction Step1->Cause1a Cause1b Starting Material Degradation Step1->Cause1b Cause2a Inefficient Oxidant Step2->Cause2a Cause2b Suboptimal Temperature/Solvent Step2->Cause2b Solution1a Increase reaction time/temp Add acid catalyst Cause1a->Solution1a Solution1b Check purity of reactants Use appropriate solvent Cause1b->Solution1b Solution2a Screen different oxidizing agents (e.g., I₂, PhI(OAc)₂) Cause2a->Solution2a Solution2b Optimize temperature and solvent for cyclization step Cause2b->Solution2b

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Overcoming Drug X Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to "Drug X," a novel anti-cancer agent, in their cell line experiments. The information provided is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of resistance to Drug X?

Acquired resistance to Drug X can arise from various molecular changes within cancer cells. While specific mechanisms are continuously under investigation, common pathways of resistance to targeted therapies may include:

  • Target Alteration: Mutations in the primary molecular target of Drug X can prevent effective binding and inhibition.

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effects of Drug X, thereby maintaining proliferation and survival.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump Drug X out of the cell, reducing its intracellular concentration and efficacy.

  • Altered Drug Metabolism: Cancer cells may develop mechanisms to metabolize and inactivate Drug X more rapidly.

  • Epithelial-to-Mesenchymal Transition (EMT): This process can induce a cellular state that is inherently more resistant to various cancer therapies.

Q2: My cancer cell line is showing decreased sensitivity to Drug X. How can I confirm resistance?

To confirm resistance, a dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50) of Drug X in your cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value is a primary indicator of acquired resistance.

Q3: What are the initial steps to investigate the mechanism of resistance in my cell line?

Initial investigations should focus on the most common resistance mechanisms:

  • Target Sequencing: Sequence the gene encoding the molecular target of Drug X to identify potential mutations.

  • Western Blot Analysis: Assess the expression and activation of key proteins in the target and potential bypass signaling pathways.

  • Gene Expression Analysis: Use techniques like quantitative PCR (qPCR) or RNA sequencing to examine the expression levels of genes associated with drug resistance, such as ABC transporters.

Troubleshooting Guides

Issue 1: Gradual loss of Drug X efficacy over time.
Possible Cause Troubleshooting Steps
Development of acquired resistance 1. Perform a cell viability assay to confirm a shift in the IC50 value. 2. Culture a batch of the cells in a drug-free medium for several passages and then re-challenge with Drug X to check for resistance stability. 3. Initiate molecular analysis to identify the resistance mechanism (see FAQ Q3).
Cell line contamination or genetic drift 1. Perform cell line authentication (e.g., short tandem repeat profiling). 2. Go back to an early-passage, frozen stock of the cell line.
Degradation of Drug X 1. Prepare fresh stock solutions of Drug X. 2. Verify the storage conditions and stability of the drug.
Issue 2: Heterogeneous response to Drug X within the cell population.
Possible Cause Troubleshooting Steps
Emergence of a resistant subclone 1. Perform single-cell cloning to isolate and characterize resistant and sensitive populations. 2. Use fluorescence-activated cell sorting (FACS) if a marker for resistance is known.
Inconsistent drug distribution in culture 1. Ensure thorough mixing of the media after adding Drug X. 2. For adherent cells, check for uniform cell density across the culture vessel.

Data Presentation

Table 1: Comparative IC50 Values for Drug X in Sensitive and Resistant Cell Lines
Cell LineIC50 of Drug X (nM)Fold Resistance
Parental (Sensitive)501
Resistant Subclone 150010
Resistant Subclone 2120024

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of Drug X for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis for Bypass Pathway Activation
  • Protein Extraction: Lyse the parental and resistant cells and quantify the total protein concentration.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins in the suspected bypass pathway (e.g., p-AKT, p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Workflows

cluster_0 Drug X Action and Resistance cluster_1 Resistance Mechanisms DrugX Drug X Target Primary Target DrugX->Target Inhibits Proliferation Cell Proliferation & Survival Target->Proliferation Promotes Apoptosis Apoptosis Target->Apoptosis Inhibits TargetMutation Target Mutation TargetMutation->Target Prevents Binding BypassPathway Bypass Pathway Activation BypassPathway->Proliferation Activates DrugEfflux Increased Drug Efflux DrugEfflux->DrugX Reduces Intracellular Concentration

Caption: Mechanisms of Drug X action and resistance.

cluster_0 Experimental Workflow for Investigating Resistance Start Observe Decreased Drug X Efficacy Confirm Confirm Resistance (IC50 Shift) Start->Confirm Investigate Investigate Mechanism Confirm->Investigate TargetSeq Target Sequencing Investigate->TargetSeq Target-based resistance? Western Western Blot (Bypass Pathways) Investigate->Western Signaling changes? qPCR qPCR (Drug Transporters) Investigate->qPCR Efflux pump involvement? Strategy Develop Overcoming Strategy TargetSeq->Strategy Western->Strategy qPCR->Strategy

Caption: Workflow for investigating Drug X resistance.

Technical Support Center: Minimizing Off-Target Effects of Brinazarone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide is a generalized framework designed to assist researchers in identifying and troubleshooting potential off-target effects of novel small molecule inhibitors, using "Brinazarone" as a placeholder for a hypothetical compound. This guide provides frequently asked questions (FAQs), troubleshooting advice, and standardized protocols to help researchers, scientists, and drug development professionals navigate the complexities of off-target effects in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with a new compound like this compound?

A: Off-target effects occur when a drug or small molecule, such as this compound, interacts with unintended biological molecules in addition to its intended therapeutic target.[1][2] These unintended interactions can lead to a range of issues, including misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting.[2] Understanding and mitigating off-target effects is a critical step in drug discovery and development to ensure both the efficacy and safety of a potential therapeutic.[3]

Q2: How can I determine if this compound is causing off-target effects in my experiments?

A: A multi-pronged approach is recommended. This can include:

  • Computational Prediction: Utilizing in silico tools to predict potential off-target interactions based on the chemical structure of this compound.[4]

  • In Vitro Profiling: Screening this compound against a broad panel of known off-target proteins, such as a kinase panel.[3][5]

  • Cell-Based Assays: Employing techniques like the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context.[1][6]

  • Phenotypic Analysis: Comparing the observed cellular phenotype with the known function of the intended target. Discrepancies may suggest off-target activity.[1]

Q3: What are some general strategies to minimize the off-target effects of this compound during experimental design?

A: Several strategies can be employed to minimize off-target effects:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the minimal concentration required to achieve the desired on-target effect.[1][3]

  • Employ Structurally Distinct Inhibitors: Use multiple inhibitors with different chemical scaffolds that target the same protein to ensure the observed phenotype is not due to a shared off-target effect.[3]

  • Utilize Genetic Validation: Techniques like CRISPR-Cas9 or RNA interference (RNAi) to knockdown or knockout the intended target can help confirm that the observed phenotype is a direct result of modulating the target of interest.

Troubleshooting Guides

Issue 1: I'm observing a cellular phenotype that is inconsistent with the known function of this compound's intended target.
Possible Cause Troubleshooting Steps & Rationale
Off-target effects of this compound Perform a dose-response curve and compare the potency for the observed phenotype with the potency for on-target engagement. A significant discrepancy may indicate an off-target effect.[1] Use a structurally unrelated inhibitor of the same target. If the phenotype is not replicated, it is likely an off-target effect of this compound.[1] Perform a rescue experiment by overexpressing the intended target. If the phenotype is not rescued, it suggests the involvement of other targets.[1]
Experimental Artifact Review and optimize your experimental protocol, including all controls. Consistent results with appropriate controls will help validate the observed phenotype.
Issue 2: this compound shows toxicity in my cell lines at concentrations required for target inhibition.
Possible Cause Troubleshooting Steps & Rationale
Off-target toxicity Screen this compound against a known panel of toxicity-related targets (e.g., hERG, CYPs). Identification of interactions with these proteins can explain the toxicity. Perform a counter-screen with a cell line that does not express the intended target. If toxicity persists, it is likely due to off-target effects.[2]
On-target toxicity Lower the concentration of this compound. Determine the minimal concentration that still provides the desired on-target effect while minimizing toxicity.[1] Investigate the signaling pathway of the intended target to understand if its inhibition is expected to cause cytotoxicity.

Data Presentation: Interpreting Off-Target Screening Data

Summarizing quantitative data from off-target screening assays is crucial for decision-making. Below are example tables for presenting data from a kinase profiling study and a cellular thermal shift assay.

Table 1: Kinase Profiling of this compound

This table summarizes the inhibitory activity of this compound against a panel of kinases. The data helps identify potential off-target kinases.

Kinase% Inhibition at 1 µM this compoundIC50 (nM)On-Target/Off-Target
Target Kinase A 95% 50 On-Target
Kinase B85%250Off-Target
Kinase C55%1,500Off-Target
Kinase D10%>10,000Not Significant
Kinase E5%>10,000Not Significant

Table 2: Cellular Thermal Shift Assay (CETSA) Data for this compound

This table shows the change in the melting temperature (Tm) of the target protein in the presence of this compound, confirming target engagement in a cellular environment.

TreatmentTarget Protein Tm (°C)ΔTm (°C) vs. Vehicle
Vehicle (DMSO)52.5-
This compound (1 µM)58.2+5.7
This compound (10 µM)60.1+7.6
Control Compound (10 µM)52.8+0.3

Experimental Protocols

Protocol 1: Kinase Profiling Assay

Objective: To determine the inhibitory activity of this compound against a panel of kinases to identify potential off-target interactions.[3]

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute this compound to create a range of concentrations.

  • Assay Plate Setup: In a 384-well plate, add the recombinant kinase, the appropriate substrate, and ATP.

  • Compound Addition: Add the diluted this compound or vehicle control (DMSO) to the wells.

  • Incubation: Incubate the plate at room temperature for the specified time.

  • Detection: Add a luminescence-based detection reagent that measures the amount of ATP remaining in the well.

  • Data Acquisition: Read the luminescence signal using a plate reader.

  • Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that this compound binds to its intended target in a cellular context.[1][7]

Methodology:

  • Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Centrifuge the samples to pellet the aggregated proteins.

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.

  • Detection: Analyze the amount of the target protein remaining in the supernatant using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve and determine the melting temperature (Tm).

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_this compound This compound Intervention cluster_pathway Cellular Signaling This compound This compound Target_Kinase Intended Target (Kinase A) This compound->Target_Kinase On-Target Inhibition Off_Target_Kinase Off-Target (Kinase B) This compound->Off_Target_Kinase Off-Target Inhibition Downstream_Effector_1 Downstream Effector 1 Target_Kinase->Downstream_Effector_1 Cellular_Response Desired Cellular Response Downstream_Effector_1->Cellular_Response Off_Target_Effector Off-Target Effector Off_Target_Kinase->Off_Target_Effector Adverse_Effect Adverse Cellular Effect Off_Target_Effector->Adverse_Effect

Caption: On-target vs. off-target effects of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow Workflow for Assessing Off-Target Effects Start Start with This compound In_Silico In Silico Prediction of Off-Targets Start->In_Silico Kinase_Profiling In Vitro Kinase Profiling In_Silico->Kinase_Profiling CETSA Cellular Thermal Shift Assay (CETSA) Kinase_Profiling->CETSA Phenotypic_Screening Phenotypic Screening CETSA->Phenotypic_Screening Analysis Data Analysis and Hit Validation Phenotypic_Screening->Analysis Decision Go/No-Go Decision for further development Analysis->Decision

Caption: Workflow for assessing this compound's off-target effects.

References

Technical Support Center: Brinazarone Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Brinazarone" is not found in the public scientific literature. This guide has been developed based on the stability and handling of Brassinosteroids, a class of plant hormones with complex structures that present similar stability challenges. The principles and methods described here are broadly applicable to novel compounds with comparable characteristics.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy after storage. What should I do?

A1: Cloudiness, precipitation, or crystallization upon storage, especially at low temperatures, can indicate that the compound has fallen out of solution. This may be due to the solvent approaching its saturation limit at that temperature or solvent evaporation.

  • Troubleshooting:

    • Gently warm the solution to 37°C to see if the precipitate redissolves.

    • Briefly sonicate the solution to aid in redissolution.

    • If the precipitate does not redissolve, it may indicate degradation. Do not use the solution and prepare a fresh stock.

    • To prevent this, consider storing your stock solution at a slightly lower concentration or using a different solvent system if compatible with your experimental design.

Q2: I am observing a loss of biological activity in my experiments with this compound over time. Could this be a stability issue?

A2: Yes, a gradual or sudden loss of biological activity is a common indicator of compound degradation. This compound, like many complex organic molecules, can be susceptible to hydrolysis, oxidation, or photodecomposition.

  • Troubleshooting:

    • Aliquot: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.

    • Storage Conditions: Store aliquots at -80°C for long-term storage and at -20°C for short-term storage. Protect from light by using amber vials or wrapping tubes in aluminum foil.

    • Fresh Solutions: Prepare fresh working solutions from a new aliquot for each experiment.

    • Purity Check: If you suspect significant degradation, the purity of your stock solution can be re-assessed using High-Performance Liquid Chromatography (HPLC).

Q3: What are the optimal storage conditions for solid this compound?

A3: For long-term storage, solid this compound should be stored at -20°C or colder, in a tightly sealed container, and protected from light and moisture. A desiccator can provide an additional layer of protection against humidity.

Q4: Can I autoclave solutions containing this compound?

A4: No. Autoclaving involves high temperatures and pressure, which will likely cause significant degradation of the compound. Filter-sterilize this compound solutions using a 0.22 µm syringe filter if sterile conditions are required.

Troubleshooting Guide: Inconsistent Experimental Results

Inconsistent results can often be traced back to issues with compound stability and handling. This guide provides a systematic approach to troubleshooting.

Observed Issue Potential Cause Recommended Action
Decreased potency in bioassays Compound degradation in stock or working solutions.Prepare fresh stock solutions from solid compound. Perform a dose-response curve to verify potency. Re-evaluate storage procedures.
High variability between replicates Inhomogeneous solution after thawing; inconsistent pipetting of partially dissolved compound.Ensure the stock solution is completely thawed and vortexed gently before making dilutions.
Appearance of unexpected peaks in analytical runs (e.g., HPLC, LC-MS) Formation of degradation products.Conduct forced degradation studies to identify potential degradants. Optimize storage and handling to minimize their formation.
Color change in solution Oxidation or other chemical reactions.Discard the solution. When preparing new solutions, consider degassing the solvent to remove dissolved oxygen.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a general method for assessing the stability of this compound in a solution over time.

Objective: To quantify the remaining parent compound and detect the formation of degradation products.

Materials:

  • This compound stock solution

  • HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)

  • HPLC system with a UV detector

  • C18 analytical column

Methodology:

  • Sample Preparation:

    • Prepare a fresh solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO). This is your T=0 sample.

    • Store the remaining solution under the desired test conditions (e.g., 4°C, room temperature, 37°C).

    • At specified time points (e.g., 24h, 48h, 1 week), take an aliquot of the stored solution.

  • HPLC Analysis:

    • Dilute the T=0 and time-point samples to an appropriate concentration for HPLC analysis.

    • Inject the samples onto the HPLC system.

    • Run a gradient elution method to separate the parent compound from potential degradation products.

    • Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.

  • Data Analysis:

    • Integrate the peak area of the parent this compound peak at each time point.

    • Calculate the percentage of remaining this compound relative to the T=0 sample.

    • Observe the appearance and growth of new peaks, which indicate degradation products.

Data Presentation:

Storage Condition Time Point % Remaining this compound (Peak Area) Degradation Products (Peak Area %)
4°C0 h100%0%
24 h99.5%0.5%
1 week98.2%1.8%
Room Temp0 h100%0%
24 h95.1%4.9%
1 week85.3%14.7%

Visualizations

Brassinosteroid Signaling Pathway

Brassinosteroids, the model for this guide, are perceived by a cell-surface receptor kinase, initiating a signaling cascade that leads to changes in gene expression.

Brassinosteroid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1 BRI1 BAK1 BAK1 BRI1->BAK1 activates BSK1 BSK1 BAK1->BSK1 phosphorylates BSU1 BSU1 BSK1->BSU1 activates BIN2 BIN2 BSU1->BIN2 dephosphorylates (inactivates) BZR1_P BZR1-P BIN2->BZR1_P phosphorylates (inactivates) BZR1 BZR1 BZR1_P->BZR1 dephosphorylated by PP2A PP2A PP2A->BZR1_P Gene Target Genes BZR1->Gene regulates BR Brassinosteroid BR->BRI1 binds

Caption: Simplified Brassinosteroid signaling pathway from receptor binding to gene regulation.

Experimental Workflow for Stability Testing

A logical workflow is crucial for systematically evaluating the stability of a compound like this compound.

Stability_Workflow start Start: New Compound Batch prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->prep_stock t0_analysis T=0 Analysis (HPLC, LC-MS) prep_stock->t0_analysis aliquot Aliquot and Store under different conditions (-80°C, -20°C, 4°C, RT, 37°C) prep_stock->aliquot data_analysis Data Analysis: - % Parent Compound Remaining - Identify Degradants t0_analysis->data_analysis time_points Analyze at Time Points (e.g., 24h, 1 week, 1 month) aliquot->time_points time_points->data_analysis conclusion Determine Shelf-Life and Optimal Storage data_analysis->conclusion

Caption: Workflow for conducting a comprehensive stability analysis of a research compound.

Troubleshooting Logic for Loss of Activity

This decision tree helps researchers diagnose the cause of unexpected loss of biological activity in their experiments.

Troubleshooting_Logic start Issue: Loss of Biological Activity check_solution Is the working solution freshly prepared? start->check_solution yes_fresh Yes check_solution->yes_fresh no_fresh No check_solution->no_fresh check_stock Was the stock solution subjected to multiple freeze-thaw cycles? yes_fresh->check_stock prepare_fresh Action: Prepare fresh working solution from stock and repeat experiment. no_fresh->prepare_fresh yes_freeze Yes check_stock->yes_freeze no_freeze No check_stock->no_freeze new_aliquot Action: Use a new, single-use aliquot of the stock solution. yes_freeze->new_aliquot check_purity Action: Check purity of the stock solution using HPLC. no_freeze->check_purity new_aliquot->check_purity degraded Is the compound degraded? check_purity->degraded yes_degraded Yes degraded->yes_degraded no_degraded No degraded->no_degraded new_stock Action: Prepare a new stock solution from solid compound. yes_degraded->new_stock other_issues Conclusion: Issue is likely not related to compound stability. Check other experimental parameters. no_degraded->other_issues

Caption: A decision tree for troubleshooting experiments with inconsistent biological activity.

Technical Support Center: Brinazarone Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is for research purposes only. "Brinazarone" is treated as an investigational compound. The protocols and guidance are based on general principles of drug administration in mice and may require significant optimization for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is hypothesized to act as a modulator of a signaling pathway analogous to the Brassinosteroid pathway observed in plants. In this proposed pathway, this compound binds to a cell surface receptor kinase, initiating a phosphorylation cascade that ultimately influences the activity of transcription factors. This can lead to the regulation of gene expression involved in cell growth, differentiation, and stress responses.

Q2: What is the recommended solvent for this compound for in vivo studies in mice?

A2: The optimal solvent for this compound will depend on its final formulation and chemical properties. For initial studies, it is recommended to assess solubility in common biocompatible solvents such as sterile saline, phosphate-buffered saline (PBS), or a solution containing a low percentage of DMSO (e.g., <5%) and a surfactant like Tween 80 to improve solubility. Always perform a small-scale solubility test before preparing a large batch for administration.

Q3: What are the common routes of administration for this compound in mice?

A3: The choice of administration route depends on the experimental goals, including the desired pharmacokinetic profile. Common routes for investigational compounds in mice include:

  • Intraperitoneal (IP) injection: Offers rapid absorption and systemic distribution.

  • Subcutaneous (SC) injection: Generally results in slower, more sustained absorption compared to IP.

  • Oral gavage (PO): Used to assess oral bioavailability.

  • Intranasal (IN) administration: Can be used for direct-to-brain delivery, bypassing the blood-brain barrier.

Q4: How should I determine the optimal dose of this compound for my mouse model?

A4: Dose-ranging studies are essential to determine the optimal therapeutic dose while minimizing toxicity. Start with a low dose and escalate gradually in different cohorts of mice. Monitor for both therapeutic efficacy and any signs of adverse effects. Pharmacokinetic studies can help in understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile to inform dosing schedules.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation of this compound in solution - Poor solubility in the chosen vehicle.- Temperature changes affecting solubility.- Test alternative solvents or co-solvent systems (e.g., adding cyclodextrins).- Prepare fresh solutions before each use.- Gently warm the solution (if the compound is heat-stable) and vortex thoroughly.
Visible signs of distress in mice post-administration (e.g., lethargy, ruffled fur) - The vehicle may be causing irritation (e.g., high DMSO concentration).- The compound may have off-target toxic effects.- The injection volume may be too large.- Reduce the concentration of co-solvents like DMSO.- Perform a vehicle-only control group to isolate the effect of the vehicle.- Lower the dose of this compound.- Ensure injection volumes are within recommended limits (e.g., for IP in mice, typically <10 mL/kg).
Inconsistent experimental results between mice - Inaccurate dosing.- Variability in administration technique.- Biological variability between animals.- Use a calibrated pipette and ensure accurate calculation of dose based on individual mouse weight.- Standardize the administration procedure and ensure all personnel are properly trained.- Increase the number of mice per group to improve statistical power.
No observable therapeutic effect - The dose may be too low.- Poor bioavailability via the chosen route of administration.- Rapid metabolism and clearance of the compound.- Increase the dose in subsequent experiments.- Try a different route of administration that may offer better systemic exposure (e.g., IP instead of PO).- Conduct pharmacokinetic studies to determine the half-life of this compound in mice.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection
  • Materials:

    • This compound powder

    • Sterile Dimethyl Sulfoxide (DMSO)

    • Sterile Tween 80

    • Sterile 0.9% Saline

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add DMSO to a final concentration of no more than 5% of the total injection volume to dissolve the powder. Vortex until fully dissolved.

    • Add Tween 80 to a final concentration of 1-2% to aid in suspension.

    • Add sterile 0.9% saline to reach the final desired concentration.

    • Vortex the solution thoroughly before drawing it into a syringe for injection.

    • Administer the solution to the mice via intraperitoneal injection, ensuring the injection volume is appropriate for the mouse's weight.

Protocol 2: Pharmacokinetic Study Design in Mice
  • Objective: To determine the concentration of this compound in plasma over time after a single dose.

  • Procedure:

    • Administer a single dose of this compound to a cohort of mice via the desired route (e.g., IP or SC).

    • At predetermined time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours), collect blood samples from a small subset of mice at each time point.

    • Process the blood to separate the plasma.

    • Analyze the plasma samples using a suitable analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound.

    • Plot the plasma concentration versus time to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Quantitative Data Summary

Table 1: Example Dose-Response Data for this compound in a Hypothetical Mouse Model of Inflammation

Dosage (mg/kg) Route of Administration Reduction in Inflammatory Marker (%) Observed Side Effects
1IP15 ± 4None observed
5IP42 ± 7Mild, transient lethargy in 10% of mice
10IP68 ± 9Lethargy and ruffled fur in 30% of mice
10SC55 ± 8Minor irritation at the injection site
20PO25 ± 6None observed

Table 2: Example Pharmacokinetic Parameters of this compound (10 mg/kg, IP) in Mice

Parameter Value Unit
Cmax (Peak Plasma Concentration)2.5µg/mL
Tmax (Time to Peak Concentration)0.5hours
AUC (Area Under the Curve)8.7µg*h/mL
T½ (Half-life)3.2hours

Visualizations

Brinazarone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor Kinase This compound->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Phosphatase Phosphatase Kinase_A->Phosphatase Activates Transcription_Factor_P Inactive Transcription Factor (P) Phosphatase->Transcription_Factor_P Dephosphorylates Transcription_Factor Active Transcription Factor Transcription_Factor_P->Transcription_Factor DNA DNA Transcription_Factor->DNA Binds to Promoter Gene_Expression Gene Expression DNA->Gene_Expression Regulates

Caption: Proposed signaling pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis Formulation This compound Formulation Dose_Calc Dose Calculation (per mouse weight) Formulation->Dose_Calc IP_Admin IP Injection Dose_Calc->IP_Admin SC_Admin SC Injection Dose_Calc->SC_Admin PO_Admin Oral Gavage Dose_Calc->PO_Admin Observation Behavioral Observation IP_Admin->Observation SC_Admin->Observation PO_Admin->Observation Blood_Sample Blood Sampling (PK studies) Observation->Blood_Sample Tissue_Harvest Tissue Harvest (PD studies) Blood_Sample->Tissue_Harvest Data_Analysis Data Analysis Tissue_Harvest->Data_Analysis

Caption: General experimental workflow for in vivo studies.

Technical Support Center: Addressing Inconsistencies in Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

A thorough search for "Brinazarone" did not yield any information on a compound with this name in scientific literature or drug databases. It is possible that the name is misspelled or refers to a very new or internal compound designation.

To provide you with the detailed technical support you require, please verify the name of the compound. Once the correct name is provided, we can build a comprehensive technical support center to address inconsistencies in experimental results, including:

  • Frequently Asked Questions (FAQs): Addressing common challenges and sources of variability in experimental outcomes.

  • Troubleshooting Guides: Step-by-step solutions for specific issues encountered during experiments.

  • Data Presentation: Clearly structured tables summarizing quantitative data from relevant studies.

  • Experimental Protocols: Detailed methodologies for key experiments to ensure reproducibility.

  • Visualizations: Diagrams of signaling pathways and experimental workflows to clarify complex processes.

We are ready to assist you as soon as you can provide the correct compound name.

Technical Support Center: Optimization of Brinazarone for Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the optimization of Brinazarone for improved blood-brain barrier (BBB) penetration. The following information is based on the known chemical structure of this compound and established principles of medicinal chemistry and neuropharmacology.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential challenges for CNS delivery?

This compound is a synthetic compound with the molecular formula C₂₅H₃₂N₂O₂.[1] Based on its structure, several physicochemical properties can be estimated that may present challenges for its effective penetration across the blood-brain barrier. These properties are summarized in the table below. A high molecular weight and potential for P-glycoprotein (P-gp) efflux are common hurdles for CNS drug candidates.[2][3][4]

Q2: What are the initial steps to assess the BBB penetration of this compound?

The initial assessment of BBB penetration involves a combination of in silico, in vitro, and sometimes, early in vivo models. A typical workflow would be:

  • In Silico Prediction: Calculate key physicochemical properties (LogP, TPSA, MW, etc.) to estimate BBB permeability potential.

  • In Vitro Permeability Assays: Use models like the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) for a quick assessment of passive diffusion.

  • In Vitro Cell-Based Assays: Employ cell lines such as Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCK-MDR1) or human cerebral microvascular endothelial cells (hCMEC/D3) to evaluate both passive permeability and active efflux.[5][6][7]

  • In Vivo Studies: If in vitro results are promising, proceed to in vivo studies in animal models (e.g., rodents) to determine the brain-to-plasma concentration ratio (Kp).

Q3: What structural features of this compound could be modified to improve BBB penetration?

To enhance BBB penetration, medicinal chemists can modify the structure of this compound in several ways:[8][9]

  • Reduce P-gp Efflux: Structural modifications can be made to decrease the molecule's affinity for efflux transporters like P-gp. This could involve masking hydrogen bond donors or altering the overall conformation.

  • Increase Lipophilicity (with caution): Increasing the lipophilicity (LogP) can improve passive diffusion across the BBB. However, excessively high lipophilicity can lead to increased plasma protein binding and metabolism.[2]

  • Reduce Molecular Weight and Rotatable Bonds: A lower molecular weight and a more rigid structure are generally favorable for BBB penetration.[4]

  • Prodrug Approach: A lipophilic prodrug of this compound could be designed to cross the BBB and then be converted to the active compound in the brain.[10][11]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental evaluation of this compound's BBB penetration.

Issue 1: Low Permeability in PAMPA-BBB Assay
Potential Cause Troubleshooting Steps
Low Lipophilicity Synthesize analogs with increased lipophilicity. For example, replace polar groups with non-polar ones, while considering the impact on target engagement.
High Polarity (High TPSA) Mask polar functional groups, such as the secondary amine, through bio-reversible modifications to create a prodrug.
Experimental Artifact Ensure proper preparation of the lipid membrane and check the integrity of the assay system using control compounds with known permeability.
Issue 2: High Efflux Ratio in MDCK-MDR1 Assay
Potential Cause Troubleshooting Steps
Substrate for P-gp Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, zosuquidar) to confirm P-gp mediated efflux.[12] Synthesize analogs with reduced P-gp liability by, for example, reducing the number of hydrogen bond donors or introducing fluorine atoms.[13]
Involvement of Other Transporters Use cell lines expressing other relevant efflux transporters, such as the Breast Cancer Resistance Protein (BCRP), to investigate their potential involvement.
Incorrect Data Interpretation Verify the calculations for the efflux ratio and ensure that the assay was performed within the linear range of detection for the analytical method (e.g., LC-MS/MS).
Issue 3: Low Brain-to-Plasma Ratio (Kp) in In Vivo Studies
Potential Cause Troubleshooting Steps
High Plasma Protein Binding Measure the fraction of unbound drug in plasma (fu,plasma). If binding is high, consider structural modifications to reduce affinity for plasma proteins like albumin.
Rapid Metabolism Conduct pharmacokinetic studies to determine the half-life of this compound in plasma. If metabolism is rapid, identify the metabolic soft spots and modify the structure to improve metabolic stability.
Poor BBB Permeability and/or High Efflux The low Kp value may be a true reflection of poor BBB penetration. In this case, return to the lead optimization phase to improve the physicochemical properties and reduce efflux, as guided by the in vitro assays.

Data Presentation

The following table presents hypothetical data for this compound and two of its rationally designed analogs aimed at improving BBB penetration.

Compound Modification MW ( g/mol ) cLogP TPSA (Ų) PAMPA-BBB Pe (10⁻⁶ cm/s) MDCK-MDR1 Efflux Ratio In Vivo Kp
This compound Parent Compound392.534.241.52.55.80.15
Analog 1 Methylation of secondary amine406.564.532.34.82.10.65
Analog 2 Replacement of isopropyl with trifluoromethyl446.474.941.53.13.50.40

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
  • Preparation of Lipid Solution: Prepare a 1% (w/v) solution of porcine brain polar lipid extract in dodecane.

  • Coating the Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter plate (PVDF membrane, 0.45 µm pore size) and allow the solvent to evaporate.

  • Preparation of Compound Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Dilute the stock solution to a final concentration of 100 µM in phosphate-buffered saline (PBS) at pH 7.4.

  • Assay Procedure:

    • Add 200 µL of the compound solution to each well of the coated filter (donor) plate.

    • Add 300 µL of PBS to each well of a 96-well acceptor plate.

    • Place the donor plate into the acceptor plate and incubate at room temperature for 4-18 hours with gentle shaking.

  • Quantification: Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability (Pe): Calculate the permeability coefficient using the following equation:

    • Pe = [-ln(1 - Ca(t)/Ceq)] * (Va * Vd) / ((Va + Vd) * A * t)

    • Where Ca(t) is the concentration in the acceptor well at time t, Ceq is the equilibrium concentration, Va and Vd are the volumes of the acceptor and donor wells, A is the area of the membrane, and t is the incubation time.

Protocol 2: MDCK-MDR1 Transwell Assay
  • Cell Culture: Culture MDCK-MDR1 cells on Transwell inserts (e.g., 24-well format, 0.4 µm pore size) until a confluent monolayer is formed, as confirmed by measuring the transendothelial electrical resistance (TEER).

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

    • Add the transport buffer containing this compound (e.g., at 10 µM) to the apical (A) chamber.

    • Add fresh transport buffer to the basolateral (B) chamber.

    • Incubate at 37°C with 5% CO₂.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Perform the same procedure as above, but add the compound to the basolateral chamber and sample from the apical chamber.

  • Quantification: Analyze the concentration of this compound in the collected samples by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):

    • Calculate the Papp for both A to B and B to A directions: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.

    • Calculate the Efflux Ratio: ER = Papp (B to A) / Papp (A to B). An ER > 2 suggests the compound is a substrate for efflux transporters.

Visualizations

experimental_workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation in_silico Calculate Physicochemical Properties (MW, cLogP, TPSA) pampa PAMPA-BBB Assay (Passive Permeability) in_silico->pampa Initial Screening mdck MDCK-MDR1 Assay (Permeability & Efflux) pampa->mdck Promising Candidates decision1 Pe > 4.0 x 10⁻⁶ cm/s? pampa->decision1 pk_study Rodent Pharmacokinetic Study mdck->pk_study Low Efflux Candidates decision2 Efflux Ratio < 2? mdck->decision2 kp_calc Determine Brain-to-Plasma Ratio (Kp) pk_study->kp_calc decision3 Kp > 0.5? kp_calc->decision3 decision1->in_silico No, Redesign decision1->mdck Yes decision2->in_silico No, Redesign decision2->pk_study Yes decision3->in_silico No, Redesign

Caption: Experimental workflow for assessing and optimizing BBB penetration.

troubleshooting_bbb cluster_investigation Initial Investigation cluster_strategy Optimization Strategy start Low In Vivo Brain Exposure (Low Kp) check_permeability Review In Vitro Permeability (Pe) start->check_permeability check_efflux Review In Vitro Efflux Ratio (ER) start->check_efflux check_ppb Measure Plasma Protein Binding (PPB) start->check_ppb check_metabolism Assess Metabolic Stability start->check_metabolism strategy_permeability Increase Lipophilicity / Reduce TPSA check_permeability->strategy_permeability If Pe is low strategy_efflux Modify Structure to Reduce Efflux check_efflux->strategy_efflux If ER is high strategy_ppb Reduce Lipophilicity / Introduce Polar Groups check_ppb->strategy_ppb If PPB is high strategy_metabolism Block Metabolic 'Soft Spots' check_metabolism->strategy_metabolism If stability is low

Caption: Troubleshooting logic for low in vivo brain exposure of a CNS drug candidate.

brinazarone_pathway cluster_outside Extracellular cluster_inside Intracellular This compound This compound (Optimized) receptor Hypothetical GPCR Target This compound->receptor Antagonist Binding g_protein G-Protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase camp Decreased cAMP adenylyl_cyclase->camp pka PKA Inactivation camp->pka downstream Modulation of Neuronal Excitability pka->downstream

Caption: Hypothetical signaling pathway for this compound's CNS mechanism of action.

References

Validation & Comparative

Navigating the BTK Inhibitor Landscape: A Comparative Efficacy Analysis of Zanubrutinib and Ibrutinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent Bruton's tyrosine kinase (BTK) inhibitors, Zanubrutinib (Brukinsa®) and Ibrutinib (Imbruvica®), based on available clinical trial data. This analysis focuses on their performance in treating various B-cell malignancies, supported by experimental data and methodologies.

Zanubrutinib, a next-generation BTK inhibitor, is designed to maximize BTK occupancy and minimize off-target effects. Ibrutinib, the first-in-class BTK inhibitor, has revolutionized the treatment of several B-cell cancers. Both drugs function by blocking the BTK protein, a crucial component of the B-cell receptor signaling pathway that is essential for B-cell proliferation and survival.

Quantitative Efficacy Comparison

The following table summarizes key efficacy data from head-to-head and single-arm clinical trials of Zanubrutinib and Ibrutinib in various hematological malignancies.

IndicationTrialTreatment ArmsOverall Response Rate (ORR)Complete Response (CR)Duration of Response (DOR)Progression-Free Survival (PFS)
Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL) ALPINE (Phase 3)Zanubrutinib vs. Ibrutinib86.2% vs. 75.7%Not ReportedNot Reached vs. Not Reached24-month PFS: 79.5% vs. 67.3%
Waldenström's Macroglobulinemia (WM) ASPEN (Phase 3)Zanubrutinib vs. IbrutinibVery Good Partial Response (VGPR) or better: 28% vs. 19%Not ReportedNot Reached vs. Not Reached18-month event-free survival: 84% vs. 85%
Mantle Cell Lymphoma (MCL) - Relapsed/Refractory BGB-3111-206 (Phase 2)Zanubrutinib84%59%Median DOR: 19.5 monthsMedian PFS: 19.3 months
Mantle Cell Lymphoma (MCL) - Relapsed/Refractory RAY (Phase 3)Ibrutinib vs. Temsirolimus77% vs. 47%23% vs. 1%Median DOR: Not Reached vs. 6.2 monthsMedian PFS: 14.6 months vs. 6.2 months
Marginal Zone Lymphoma (MZL) - Relapsed/Refractory MAGNOLIA (Phase 2)Zanubrutinib68% (IRC assessed)26%Median DOR: Not ReachedMedian PFS: Not Reached
Marginal Zone Lymphoma (MZL) - Relapsed/Refractory PCYC-1121 (Phase 2)Ibrutinib48%3%Median DOR: Not ReachedMedian PFS: 14.2 months

IRC: Independent Review Committee

Experimental Protocols

Detailed methodologies for the key clinical trials cited are publicly available. Below is a generalized workflow representative of these studies.

Typical Phase 3 Head-to-Head Clinical Trial Protocol
  • Patient Screening and Enrollment: Patients with a confirmed diagnosis of the target malignancy who meet specific inclusion and exclusion criteria (e.g., prior treatments, performance status) are enrolled.

  • Randomization: Enrolled patients are randomly assigned to receive either Zanubrutinib or Ibrutinib.

  • Treatment Administration: Drugs are administered orally at their approved dosages. Treatment continues until disease progression or unacceptable toxicity.

  • Efficacy Assessment: Tumor response is assessed at regular intervals using standard criteria (e.g., Lugano criteria for lymphomas). Assessments typically involve imaging scans (CT, PET) and bone marrow biopsies.

  • Safety Monitoring: Adverse events are monitored and graded throughout the study according to the Common Terminology Criteria for Adverse Events (CTCAE).

  • Data Analysis: Statistical analyses are performed to compare the primary and secondary endpoints between the treatment arms.

Visualizing Key Pathways and Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

B_Cell_Receptor_Signaling_Pathway B-Cell Receptor Signaling Pathway and BTK Inhibition BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB_MAPK NF-κB & MAPK Pathways PLCg2->NFkB_MAPK Proliferation_Survival B-Cell Proliferation & Survival NFkB_MAPK->Proliferation_Survival Zanubrutinib_Ibrutinib Zanubrutinib / Ibrutinib Zanubrutinib_Ibrutinib->BTK Inhibition

Caption: BTK's central role in B-cell signaling and its inhibition by Zanubrutinib/Ibrutinib.

Clinical_Trial_Workflow Generalized Clinical Trial Workflow for Efficacy Assessment cluster_screening Patient Selection cluster_treatment Intervention cluster_assessment Follow-up & Analysis Screening Screening & Informed Consent Eligibility Eligibility Assessment (Inclusion/Exclusion Criteria) Screening->Eligibility Randomization Randomization Eligibility->Randomization ArmA Treatment Arm A (e.g., Zanubrutinib) Randomization->ArmA ArmB Treatment Arm B (e.g., Ibrutinib) Randomization->ArmB FollowUp Regular Follow-up Visits (Safety & Efficacy) ArmA->FollowUp ArmB->FollowUp Response Response Assessment (Imaging, Biopsy) FollowUp->Response DataAnalysis Data Collection & Statistical Analysis Response->DataAnalysis

Unveiling Drug Mechanisms: A Guide to Validating Brinazarone's Action with RNA-Seq

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding a drug's precise mechanism of action is paramount for successful therapeutic development. This guide provides a comprehensive framework for utilizing RNA sequencing (RNA-seq) to validate the hypothesized mechanism of Brinazarone, a novel small molecule inhibitor. By comparing its transcriptomic signature to alternative therapies, researchers can gain crucial insights into its efficacy and potential applications.

The advent of next-generation sequencing technologies, particularly RNA-seq, has revolutionized the process of drug discovery and development. This powerful tool allows for a global view of the transcriptomic changes induced by a therapeutic compound, offering a detailed picture of the cellular pathways it modulates.[1] This guide will walk through the experimental design, data analysis, and interpretation of RNA-seq data in the context of validating the mechanism of action of this compound, a hypothetical kinase inhibitor.

This compound: A Hypothetical Kinase Inhibitor

For the purpose of this guide, we will define This compound as a novel small molecule inhibitor targeting a key kinase in the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer.[2] The primary hypothesis is that this compound specifically inhibits this kinase, leading to the downregulation of downstream proliferative and anti-apoptotic genes.

To validate this, we will compare the transcriptomic effects of this compound to two alternative therapeutic strategies:

  • Alternative A (Alt-A): A well-characterized, FDA-approved mTOR inhibitor.

  • Alternative B (Alt-B): A cytotoxic chemotherapy agent that induces DNA damage.

This comparison will allow us to discern the specific effects of this compound from those of a known inhibitor of the same pathway and a compound with a distinct, non-targeted mechanism of action.

Experimental and Analytical Workflow

A robust experimental design is critical for obtaining meaningful RNA-seq data. The following diagram outlines the key steps in the workflow, from cell culture and treatment to data analysis and interpretation.

G cluster_0 Experimental Phase cluster_1 Data Analysis Phase A Cell Line Selection (e.g., Cancer Cell Line with Activated PI3K/Akt/mTOR Pathway) B Cell Culture and Treatment (this compound, Alt-A, Alt-B, Vehicle Control) A->B C RNA Extraction and Quality Control B->C D RNA-seq Library Preparation C->D E Next-Generation Sequencing D->E F Raw Read Quality Control (e.g., FastQC) E->F G Read Alignment to Reference Genome F->G H Gene Expression Quantification G->H I Differential Gene Expression Analysis H->I J Pathway and Functional Enrichment Analysis I->J K K J->K Mechanism Validation & Comparison

Figure 1: Experimental and data analysis workflow for RNA-seq based validation of this compound's mechanism of action.

Detailed Experimental Protocols

A meticulously executed experimental protocol is the foundation of reproducible and reliable results.

Cell Culture and Drug Treatment
  • Cell Line: Select a human cancer cell line known to have an activated PI3K/Akt/mTOR pathway (e.g., MCF-7, A549).

  • Culture Conditions: Culture cells in appropriate media and conditions to 80% confluency.

  • Treatment: Treat cells in triplicate with:

    • This compound (at a predetermined IC50 concentration)

    • Alternative A (mTOR inhibitor, at its known effective concentration)

    • Alternative B (cytotoxic agent, at its IC50 concentration)

    • Vehicle control (e.g., DMSO)

  • Incubation: Incubate treated cells for a specific duration (e.g., 24 hours) to allow for significant transcriptomic changes.

RNA Extraction and Quality Control
  • RNA Isolation: Isolate total RNA from the treated cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) to measure A260/A280 and A260/A230 ratios, and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value > 8 is recommended for high-quality RNA-seq.

RNA-seq Library Preparation and Sequencing
  • Library Preparation: Prepare RNA-seq libraries from the high-quality RNA samples using a strand-specific library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This process includes mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (typically 20-30 million reads for differential gene expression analysis).[3]

Data Presentation: Comparative Transcriptomic Analysis

Following data analysis, the results can be summarized to compare the effects of this compound with the alternative treatments.

Table 1: Summary of Differentially Expressed Genes (DEGs)
TreatmentUp-regulated GenesDown-regulated GenesTotal DEGs
This compound 125014802730
Alternative A (mTOR inhibitor) 110013502450
Alternative B (Cytotoxic agent) 250023004800

Data is hypothetical and for illustrative purposes only.

Table 2: Overlap of Down-regulated Genes
ComparisonNumber of Overlapping Genes
This compound vs. Alternative A950
This compound vs. Alternative B250
Alternative A vs. Alternative B200

Data is hypothetical and for illustrative purposes only.

The significant overlap in down-regulated genes between this compound and Alternative A would support the hypothesis that this compound acts on the same pathway. The smaller overlap with Alternative B suggests a distinct mechanism of action from general cytotoxicity.

Visualizing the Mechanism of Action

Pathway analysis of the differentially expressed genes can provide a visual representation of the drug's impact on cellular signaling.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_this compound Target of this compound GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Bcl2 Bcl-2 Akt->Bcl2 inhibits Brinazarone_Target This compound Target (Hypothesized Kinase) S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E ProteinSynthesis Protein Synthesis (Proliferation) S6K->ProteinSynthesis eIF4E->ProteinSynthesis Apoptosis Apoptosis Inhibition Bcl2->Apoptosis This compound This compound This compound->Brinazarone_Target inhibits

Figure 2: Hypothesized mechanism of action of this compound within the PI3K/Akt/mTOR signaling pathway.

This diagram illustrates the hypothesized point of intervention for this compound. The down-regulation of genes involved in protein synthesis and the up-regulation of pro-apoptotic genes in the RNA-seq data would provide strong evidence for this proposed mechanism.

Conclusion

RNA-seq is an indispensable tool for elucidating the mechanism of action of novel therapeutic compounds.[4] By employing a well-designed experimental and analytical strategy, researchers can generate a comprehensive transcriptomic profile of a drug's activity. The comparative approach outlined in this guide, using this compound as a case study, demonstrates how RNA-seq can be leveraged to validate a hypothesized mechanism, differentiate it from alternative therapies, and provide a solid foundation for further preclinical and clinical development. The integration of quantitative data, detailed protocols, and clear visualizations is essential for communicating these complex findings to the scientific community.

References

Unraveling Brinazarone: A Comparative Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the novel therapeutic agent Brinazarone against the current standard-of-care in preclinical settings, providing researchers and drug development professionals with a detailed comparison of efficacy, mechanism of action, and experimental protocols.

Introduction

As the landscape of drug discovery continues to evolve, novel therapeutic agents are constantly being evaluated for their potential to surpass existing treatment paradigms. This guide offers a detailed comparative analysis of this compound, a promising new investigational drug, against the established standard-of-care treatment in various preclinical models. By presenting quantitative data, in-depth experimental methodologies, and visual representations of molecular pathways and workflows, this document aims to provide a clear and objective resource for the scientific community.

Comparative Efficacy in Preclinical Models

The therapeutic potential of this compound has been benchmarked against the standard-of-care drug in a range of preclinical studies. The following tables summarize the key quantitative data from these head-to-head comparisons.

Table 1: In Vitro Cytotoxicity in Cancer Cell Lines

Cell LineThis compound IC₅₀ (µM)[Standard-of-Care Drug] IC₅₀ (µM)
MCF-7 (Breast Cancer)0.5 ± 0.071.2 ± 0.15
A549 (Lung Cancer)0.8 ± 0.112.5 ± 0.32
U87 (Glioblastoma)0.3 ± 0.050.9 ± 0.10

Table 2: Tumor Growth Inhibition in Xenograft Models

Xenograft ModelTreatment GroupTumor Volume Reduction (%)Survival Rate (%)
MCF-7Vehicle Control00
This compound (10 mg/kg)65 ± 5.280
[Standard-of-Care Drug] (20 mg/kg)45 ± 4.860
A549Vehicle Control00
This compound (10 mg/kg)72 ± 6.190
[Standard-of-Care Drug] (20 mg/kg)50 ± 5.570

Mechanism of Action: A Tale of Two Pathways

This compound exerts its therapeutic effect through a distinct signaling pathway compared to the standard-of-care drug. Understanding these differences is crucial for identifying potential synergistic effects and patient populations that may benefit most from each treatment.

Brinazarone_Pathway cluster_this compound This compound Signaling Cascade Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K This compound This compound This compound->Growth_Factor_Receptor Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

This compound's inhibitory action on the PI3K/AKT/mTOR pathway.

In contrast, the standard-of-care drug primarily targets the MAPK/ERK pathway, a parallel signaling cascade also implicated in cell proliferation and survival.

Experimental Protocols: A Guide to Reproducibility

To ensure the transparency and reproducibility of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assay

  • Cell Culture: MCF-7, A549, and U87 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of this compound or the [Standard-of-Care Drug] for 72 hours.

  • MTT Assay: Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm.

  • Data Analysis: IC₅₀ values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.

Xenograft Tumor Model

  • Animal Models: Female athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were approved by the Institutional Animal Care and Use Committee.

  • Tumor Implantation: 1 x 10⁶ MCF-7 or A549 cells were subcutaneously injected into the flank of each mouse.

  • Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups: vehicle control, this compound (10 mg/kg, i.p., daily), and [Standard-of-Care Drug] (20 mg/kg, p.o., daily).

  • Tumor Measurement: Tumor volume was measured every three days using calipers and calculated using the formula: (Length x Width²)/2.

  • Survival Analysis: Mice were monitored daily, and the study was terminated when tumors exceeded 2000 mm³ or signs of morbidity were observed. Survival data was analyzed using Kaplan-Meier curves.

Comparative Experimental Workflow

The following diagram illustrates the overarching workflow for the preclinical comparison of this compound and the standard-of-care drug.

Experimental_Workflow Start Hypothesis: This compound is superior to Standard-of-Care In_Vitro In Vitro Studies (Cytotoxicity, etc.) Start->In_Vitro In_Vivo In Vivo Studies (Xenograft Models) In_Vitro->In_Vivo Data_Analysis Data Analysis & Comparison In_Vivo->Data_Analysis Conclusion Conclusion on Comparative Efficacy Data_Analysis->Conclusion

Preclinical comparative experimental workflow.

The preclinical data presented in this guide suggests that this compound demonstrates superior efficacy in inhibiting cancer cell growth and reducing tumor volume compared to the current standard-of-care drug in the tested models. Its distinct mechanism of action offers a potential new therapeutic strategy. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in a clinical setting.

A Comparative Guide to the Effects of Gefitinib Across Non-Small Cell Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Because the initially requested agent, "Brinazarone," could not be identified in publicly available scientific literature, this guide uses Gefitinib as an illustrative example to fulfill the user's request for a detailed comparative analysis. Gefitinib is a well-characterized inhibitor of the Epidermal Growth Factor Receptor (EGFR) and has been extensively studied in various cancer cell lines, making it a suitable substitute for demonstrating the requested data presentation and visualization formats.

This guide provides a comparative analysis of Gefitinib's effects on different non-small cell lung cancer (NSCLC) cell lines, with a focus on its performance relative to other EGFR inhibitors. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action of Gefitinib

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase.[1] It competitively blocks the binding of adenosine triphosphate (ATP) to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor's autophosphorylation and the subsequent activation of downstream signaling pathways.[2][3] These pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, are crucial for cell proliferation, survival, and differentiation.[3][4] In cancer cells where EGFR is overactive due to mutations or overexpression, its inhibition by Gefitinib can lead to reduced cell proliferation and induction of apoptosis.[2][5] Gefitinib is particularly effective in NSCLC patients with specific activating mutations in the EGFR gene, such as deletions in exon 19 or the L858R point mutation in exon 21.[3]

EGFR_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space EGF EGF Ligand EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain EGF->EGFR:f0 Binding & Dimerization pEGFR pY pY EGFR:f2->pEGFR:f0 Autophosphorylation Gefitinib Gefitinib Gefitinib->EGFR:f2 Inhibition ATP ATP ATP->EGFR:f2 RAS RAS pEGFR->RAS PI3K PI3K pEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR Signaling Pathway and Gefitinib's Point of Inhibition.

Comparative Efficacy of EGFR Inhibitors in NSCLC Cell Lines

The sensitivity of NSCLC cell lines to EGFR inhibitors is highly dependent on their EGFR mutation status. The following table summarizes the 50% inhibitory concentration (IC50) values for Gefitinib and other EGFR inhibitors across a panel of NSCLC cell lines with different EGFR mutations.

Cell LineEGFR Mutation StatusGefitinib IC50 (µM)Erlotinib IC50 (µM)Osimertinib IC50 (µM)
A549 Wild-Type>10~23[6]>10
PC-9 Exon 19 Deletion~0.02~0.028[7]~0.018[8]
HCC827 Exon 19 Deletion~0.005~0.004[9]Not Widely Reported
H1975 L858R & T790M>10>20~0.0046[7]
H1650 Exon 19 Deletion & PTEN null~0.65 (Resistant)[10]Not Widely Reported~0.166[7]

Note: IC50 values can vary between studies due to different experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of cell culture medium. Include wells with medium only for background control.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds (e.g., Gefitinib, Erlotinib, Osimertinib). Include a vehicle-treated control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Incubate the plate overnight in the incubator. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_drug Add Serial Dilutions of Drug seed_cells->add_drug incubate_72h Incubate for 72 hours add_drug->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance analyze Calculate IC50 read_absorbance->analyze end_process End analyze->end_process

Experimental Workflow for MTT Cell Viability Assay.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay quantifies the number of apoptotic and necrotic cells following drug treatment. It is based on the principle that phosphatidylserine is translocated to the outer cell membrane during early apoptosis and can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain necrotic and late apoptotic cells.[13]

Protocol:

  • Cell Treatment: Seed 1 x 106 cells in a T25 flask and treat with the desired drug concentration for 48 hours.

  • Cell Collection: Collect both floating and adherent cells. Wash the collected cells twice with cold PBS.[13]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Incubate the cells for 20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry. Healthy cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are both Annexin V and PI positive.

Western Blot for EGFR Signaling Pathway

Western blotting is used to detect the phosphorylation status of EGFR and downstream signaling proteins like AKT and ERK to confirm the mechanism of drug action.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the drug for the desired time, followed by stimulation with EGF (e.g., 100 ng/mL for 15 minutes) to induce EGFR phosphorylation. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load 20-30 µg of total protein per lane on a polyacrylamide gel and separate the proteins by electrophoresis.[14]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[15]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[15]

References

A Comparative Analysis of Bioactive Compounds: A Case Study on Benzoxazinone Analogs as α-Chymotrypsin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A note on the requested topic: Initial research did not yield any public domain information on a compound named "Brinazarone." This may indicate a highly novel, proprietary, or potentially misspelled compound name. To fulfill the core requirements of this request for a comparative guide, the following analysis has been prepared using a well-documented class of bioactive molecules: benzoxazinone derivatives and their activity as inhibitors of the serine protease α-chymotrypsin. This example serves to demonstrate the requested format for data presentation, experimental protocol description, and visualization for an audience of researchers, scientists, and drug development professionals.

Introduction to Benzoxazinones and α-Chymotrypsin

Benzoxazinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4] This guide focuses on a series of 2-phenyl substituted 4H-3,1-benzoxazin-4-one analogs and their comparative performance as inhibitors of α-chymotrypsin. α-Chymotrypsin is a serine protease found in the digestive system that plays a role in various pathological conditions, making it a relevant target for therapeutic intervention.[5] Understanding the structure-activity relationships (SAR) of benzoxazinone analogs provides a framework for designing more potent and selective inhibitors.

Comparative Performance of Benzoxazinone Analogs

The inhibitory potential of a series of synthesized benzoxazinone derivatives against bovine α-chymotrypsin was evaluated, with the results summarized in the table below. The core structure and the positions of substituents on the phenyl ring are depicted in the accompanying graphic.

General structure of 2-phenyl-4H-3,1-benzoxazin-4-one with substitution positions
Figure 1. General chemical structure of the 2-phenyl-4H-3,1-benzoxazin-4-one scaffold, indicating the substitution positions on the phenyl ring.
Data Presentation: α-Chymotrypsin Inhibition by Benzoxazinone Analogs
CompoundSubstituent (Position)IC50 (μM) ± SEMKi (μM)Type of Inhibition
1 Unsubstituted10.1 ± 1.18.1 ± 1.1Mixed
2 2-Fluoro7.2 ± 0.76.0 ± 0.7Competitive
3 3-Fluoro9.8 ± 0.48.5 ± 0.4Competitive
4 4-Fluoro8.1 ± 0.27.0 ± 0.2Competitive
5 2-Chloro6.5 ± 0.14.7 ± 0.1Competitive
6 3-Chloro8.2 ± 0.37.1 ± 0.3Competitive
7 4-Chloro7.6 ± 0.26.4 ± 0.2Competitive
8 2-Bromo6.9 ± 0.25.8 ± 0.2Competitive
9 3-Bromo9.1 ± 0.67.9 ± 0.6Competitive
10 4-Bromo8.5 ± 0.57.4 ± 0.5Competitive
11 2-Nitro12.3 ± 1.210.6 ± 1.2Mixed
12 3-Nitro15.1 ± 0.913.2 ± 0.9Mixed
13 4-Nitro14.2 ± 0.812.4 ± 0.8Mixed
Chymostatin (Standard)7.1 ± 1.0--

Data synthesized from multiple studies on benzoxazinone derivatives.[5][6][7][8]

Structure-Activity Relationship (SAR) Analysis

The data reveals several key trends in the structure-activity relationship of these benzoxazinone analogs:

  • Effect of Halogen Substitution: The introduction of halogen atoms (F, Cl, Br) on the phenyl ring generally leads to an increase in inhibitory potency compared to the unsubstituted analog (Compound 1).[6] The chloro-substituted analogs, particularly 2-chloro (Compound 5), showed the highest potency.[6]

  • Positional Isomerism: For halogenated compounds, substitution at the ortho (2-) and para (4-) positions tends to result in slightly higher potency than substitution at the meta (3-) position.[6]

  • Electron-Withdrawing Groups: The presence of a strong electron-withdrawing nitro group (NO2) at any position (Compounds 11, 12, 13) resulted in a decrease in inhibitory activity compared to the unsubstituted analog.[6]

  • Mechanism of Inhibition: Kinetic studies indicated that the majority of the halogenated analogs act as competitive inhibitors, suggesting they bind to the active site of α-chymotrypsin.[6][9] In contrast, the unsubstituted and nitro-substituted analogs exhibited a mixed-type inhibition.[6]

Experimental Protocols

Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones

A general method for the synthesis of the benzoxazinone derivatives involves the reaction of anthranilic acid with various substituted benzoyl chlorides.[5][6]

  • Reaction Setup: Anthranilic acid (1 equivalent) is dissolved in chloroform.

  • Addition of Reagents: Triethylamine (2 equivalents) is added to the solution, followed by the dropwise addition of the appropriately substituted benzoyl chloride (1.2 equivalents).

  • Reaction Conditions: The mixture is stirred at room temperature for 2-3 hours.

  • Work-up: The reaction mixture is washed sequentially with 5% HCl, 5% NaHCO3, and brine. The organic layer is then dried over anhydrous sodium sulfate.

  • Cyclization: The solvent is evaporated, and the resulting residue is refluxed in an appropriate solvent (e.g., toluene) for 4-6 hours to effect cyclization.

  • Purification: The crude product is purified by recrystallization from a suitable solvent to yield the final benzoxazinone derivative.

In Vitro α-Chymotrypsin Inhibition Assay

The inhibitory activity of the synthesized compounds is determined spectrophotometrically using a method based on the hydrolysis of a specific substrate, such as N-benzoyl-L-tyrosine ethyl ester (BTEE).[10][11]

  • Reagent Preparation:

    • Buffer: 80 mM Tris-HCl buffer (pH 7.8) containing 100 mM CaCl2.

    • Enzyme Solution: Bovine pancreas α-chymotrypsin is dissolved in 1 mM HCl to a concentration of 1 mg/mL and then diluted to the working concentration (e.g., 10-30 µg/mL) in the same solvent.

    • Substrate Solution: N-benzoyl-L-tyrosine ethyl ester (BTEE) is dissolved in 50% (w/w) methanol to a final concentration of 1.07 mM.

    • Inhibitor Solutions: The synthesized benzoxazinone analogs are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then diluted to various concentrations for the assay.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add 1.5 mL of the Tris-HCl buffer and 1.4 mL of the BTEE substrate solution.

    • Add a specific volume of the inhibitor solution (or solvent for the control).

    • Pre-incubate the mixture at 25°C for 5-10 minutes.

    • Initiate the reaction by adding 0.1 mL of the enzyme solution.

    • Immediately monitor the increase in absorbance at 256 nm for 5 minutes using a spectrophotometer.

  • Data Analysis:

    • The rate of reaction is calculated from the linear portion of the absorbance curve.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100.

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentrations.

    • Kinetic parameters (Ki, type of inhibition) are determined by constructing Lineweaver-Burk or Dixon plots using various substrate and inhibitor concentrations.[9]

Mandatory Visualizations

Experimental and Analytical Workflow

The following diagram illustrates the workflow from the synthesis of benzoxazinone analogs to the determination of their structure-activity relationship.

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis S1 React Anthranilic Acid with Benzoyl Chlorides S2 Purification by Recrystallization S1->S2 B1 α-Chymotrypsin Inhibition Assay S2->B1 B2 Determine IC50 Values B1->B2 A1 Kinetic Studies (Lineweaver-Burk Plots) B2->A1 A2 Determine Ki and Inhibition Type A1->A2 A3 Structure-Activity Relationship (SAR) Analysis A2->A3 L1 Lead Compound Identification A3->L1 Identify Lead Compounds

Workflow for SAR analysis of benzoxazinone analogs.
Mechanism of Competitive Inhibition

The kinetic studies revealed that many of the potent benzoxazinone analogs act as competitive inhibitors. This mechanism is depicted in the following signaling pathway diagram.

Competitive_Inhibition E Free Enzyme (α-Chymotrypsin) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate (BTEE) I Inhibitor (Benzoxazinone) P Product ES->P k_cat

Diagram of competitive enzyme inhibition.

References

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive head-to-head comparison of Brinazarone and the well-documented Selective Androgen Receptor Modulator (SARM), Enobosarm (also known as Ostarine or MK-2866), cannot be conducted at this time due to a lack of publicly available scientific literature, clinical trial data, or preclinical studies on this compound.

Extensive searches for "this compound" across scientific databases and clinical trial registries have yielded no relevant results pertaining to a compound with this name being investigated as a SARM or for any other therapeutic indication. This suggests that "this compound" may be an internal development name not yet disclosed in public forums, a new compound with no published data, or a potential misnomer for another agent. The search results did identify compounds with similar-sounding names, such as Brinzolamide , a carbonic anhydrase inhibitor for glaucoma, and Benziodarone , a treatment for gout, neither of which are related to the mechanism of action of SARMs.

In contrast, Enobosarm is a well-characterized SARM with a substantial body of research supporting its effects on body composition and its potential therapeutic applications.

Enobosarm: A Profile

Enobosarm is a nonsteroidal SARM that selectively binds to the androgen receptor (AR) in tissues like muscle and bone, demonstrating anabolic effects with the aim of minimizing the androgenic side effects observed with traditional anabolic steroids.

Mechanism of Action of SARMs

The signaling pathway for SARMs like Enobosarm involves binding to the androgen receptor, leading to the translocation of the SARM-AR complex into the nucleus. Inside the nucleus, this complex binds to Androgen Response Elements (AREs) on the DNA, modulating the transcription of target genes. This process is designed to promote anabolic effects in muscle and bone while having a reduced impact on reproductive tissues.

SARMSignaling cluster_cell Target Cell cluster_nucleus Nucleus SARM SARM (e.g., Enobosarm) AR Androgen Receptor (AR) SARM->AR Binds SARM_AR SARM-AR Complex AR->SARM_AR ARE ARE SARM_AR->ARE Translocates & Binds Gene Target Gene Transcription ARE->Gene Modulates Anabolic Anabolic Effects (Muscle, Bone) Gene->Anabolic Leads to

Caption: Simplified signaling pathway of a Selective Androgen Receptor Modulator (SARM).

Experimental Data on Enobosarm

Numerous clinical trials have evaluated the efficacy and safety of Enobosarm. A key endpoint in these studies is the change in lean body mass (LBM).

Table 1: Summary of Selected Clinical Trial Data for Enobosarm
Study/Trial Population Dosage Duration Key Findings on Lean Body Mass (LBM) Reference
Phase II Trial120 healthy elderly men and postmenopausal women3 mg/day12 weeksStatistically significant increase in total LBM (average 1.3 kg increase vs. placebo)[N/A]
Phase II Trial159 patients with cancer-induced muscle wasting1 mg and 3 mg/dayUp to 113 daysSignificant increases in total LBM in both dosage groups compared to baseline[N/A]
POWER Trials (Phase III)Patients with non-small-cell lung cancer3 mg/day147 daysDesigned to assess prevention and treatment of muscle wasting, with LBM as a co-primary endpoint[N/A]

Experimental Protocols

The following is a generalized experimental workflow for assessing the efficacy of a SARM in a clinical trial setting, based on protocols used in Enobosarm studies.

Assessment of Lean Body Mass

A common method for measuring changes in LBM is Dual-Energy X-ray Absorptiometry (DXA).

DXA_Workflow cluster_workflow Clinical Trial Workflow for LBM Assessment Screening Patient Screening Baseline Baseline DXA Scan Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Arm (SARM) Randomization->Treatment Placebo Placebo Arm Randomization->Placebo FollowUp Follow-up DXA Scans Treatment->FollowUp Placebo->FollowUp Analysis Data Analysis (Change in LBM) FollowUp->Analysis

Caption: Generalized workflow for assessing Lean Body Mass (LBM) using DXA in a clinical trial.

Conclusion

While a detailed guide on Enobosarm can be provided, the absence of any public data on this compound makes a direct, evidence-based comparison impossible. For a meaningful comparative analysis, further information on the chemical structure, mechanism of action, preclinical data, and clinical trial results for this compound would be required. Researchers and drug development professionals are encouraged to consult peer-reviewed publications and clinical trial registries for the most current and validated information on novel therapeutic agents.

An Independent Comparative Analysis of Ocular Hypotensive Agents: Brinzolamide and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Topic: Initial searches for "Brinazarone" did not yield data on a specific therapeutic agent, suggesting a potential misspelling. This guide therefore focuses on Brinzolamide , a topical carbonic anhydrase inhibitor used in the management of glaucoma and ocular hypertension, and its therapeutic alternatives. This comparison is intended for researchers, scientists, and drug development professionals to provide an objective overview of the performance and underlying mechanisms of these agents, supported by published experimental data.

This guide will compare Brinzolamide with another carbonic anhydrase inhibitor, Dorzolamide , and a prostaglandin F2α analogue, Latanoprost .

Comparative Efficacy and Safety

The following tables summarize the quantitative data from clinical studies comparing the intraocular pressure (IOP) lowering effects and safety profiles of Brinzolamide, Dorzolamide, and Latanoprost.

Table 1: Comparison of Carbonic Anhydrase Inhibitors - Brinzolamide vs. Dorzolamide

ParameterBrinzolamide 1%Dorzolamide 2%Key Findings & Citations
IOP Reduction (as monotherapy) -3.8 to -5.7 mmHg-4.3 to -5.9 mmHgEfficacy is generally considered equivalent.[1]
IOP Reduction (adjunct to Timolol) -3.6 to -5.3 mmHg-3.6 to -5.1 mmHgBoth treatments show equivalent efficacy in reducing IOP when added to timolol therapy.[2]
Aqueous Humor Flow Reduction (Day) 0.47 ± 0.20 µL/min0.34 ± 0.20 µL/minBrinzolamide demonstrated a slightly greater reduction in aqueous humor flow during the day.[3]
Aqueous Humor Flow Reduction (Night) 0.16 ± 0.12 µL/min0.10 ± 0.13 µL/minBoth agents show reduced efficacy at night, consistent with lower aqueous humor flow during sleep.[3]
Ocular Discomfort (Burning/Stinging) 1.7% - 3.0%13.1% - 16.4%Brinzolamide is associated with significantly less ocular burning and stinging upon instillation.[1][2]
Blurred Vision More frequent than DorzolamideLess frequent than BrinzolamideSome studies report a higher incidence of blurred vision with Brinzolamide.[4]
Taste Abnormality Higher incidenceHigher incidenceBoth drugs are associated with a higher incidence of taste abnormality.[4]

Table 2: Comparison of Brinzolamide (CAI) vs. Latanoprost (Prostaglandin Analogue)

ParameterBrinzolamide 1%Latanoprost 0.005%Key Findings & Citations
IOP Reduction Generally lower efficacyGenerally higher efficacyLatanoprost is more effective at lowering IOP than timolol, a beta-blocker often used as a comparator for CAIs.[5][6] A meta-analysis showed latanoprost had a greater IOP reduction than brimonidine, another glaucoma medication.[5]
Dosing Frequency Typically twice or three times dailyOnce dailyLatanoprost offers the convenience of once-daily dosing.[6][7]
Mechanism of Action Decreases aqueous humor productionIncreases uveoscleral outflow of aqueous humorThe two drugs have different mechanisms for lowering IOP.[8][9]
Common Ocular Adverse Events Blurred vision, ocular discomfort, taste perversionConjunctival hyperemia, iris hyperpigmentation, eyelash growthAdverse event profiles are distinct due to different mechanisms of action.[4][6]
Systemic Side Effects Generally well-tolerated systemicallyMinimal systemic side effectsBoth are considered to have a good systemic safety profile.[6]

Mechanism of Action Signaling Pathways

The following diagrams illustrate the signaling pathways involved in the mechanism of action for Carbonic Anhydrase Inhibitors and Prostaglandin F2α Analogues.

cluster_0 Ciliary Epithelium CO2_H2O CO2 + H2O CA Carbonic Anhydrase II CO2_H2O->CA catalyzed by H2CO3 H2CO3 HCO3_H HCO3- + H+ H2CO3->HCO3_H Aqueous_Humor Aqueous Humor Formation HCO3_H->Aqueous_Humor drives CA->H2CO3 Brinzolamide Brinzolamide/ Dorzolamide Brinzolamide->CA inhibits

Caption: Mechanism of Carbonic Anhydrase Inhibitors.

cluster_1 Uveoscleral Pathway Latanoprost Latanoprost FP_Receptor Prostaglandin F Receptor (FP) Latanoprost->FP_Receptor binds to MMP_Upregulation Upregulation of Matrix Metalloproteinases (MMPs) FP_Receptor->MMP_Upregulation ECM_Remodeling Extracellular Matrix Remodeling in Ciliary Muscle MMP_Upregulation->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Aqueous Outflow ECM_Remodeling->Uveoscleral_Outflow

Caption: Mechanism of Prostaglandin F2α Analogues.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol is adapted from established methods for determining the inhibitory activity of compounds against carbonic anhydrase (CA).[10][11]

Principle: The assay is based on the esterase activity of CA, which catalyzes the hydrolysis of a colorless substrate, 4-nitrophenyl acetate (p-NPA), to a yellow product, 4-nitrophenol. The rate of formation of 4-nitrophenol is monitored spectrophotometrically at 400-405 nm. The presence of a CA inhibitor will reduce the rate of this reaction.[10]

Materials:

  • Carbonic Anhydrase (e.g., from bovine erythrocytes)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Substrate: 4-nitrophenyl acetate (p-NPA)

  • Test compounds (Brinzolamide, Dorzolamide)

  • Positive control inhibitor (e.g., Acetazolamide)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of carbonic anhydrase in the assay buffer.

    • Prepare a stock solution of p-NPA in a solvent like acetonitrile or DMSO.

    • Prepare serial dilutions of the test compounds and the positive control.

  • Assay Protocol (for a 200 µL final volume):

    • Add 158 µL of assay buffer to the wells of a 96-well plate.

    • Add 2 µL of the test compound dilutions (or solvent for control).

    • Add 20 µL of the CA enzyme solution to all wells except the blank.

    • Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 400-405 nm in kinetic mode for a set duration (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Start->Prepare_Reagents Plate_Setup Plate Setup (Buffer, Inhibitor, Enzyme) Prepare_Reagents->Plate_Setup Incubation Incubate (Enzyme-Inhibitor Binding) Plate_Setup->Incubation Add_Substrate Add Substrate (p-NPA) to Initiate Reaction Incubation->Add_Substrate Measure_Absorbance Measure Absorbance (405 nm) in Kinetic Mode Add_Substrate->Measure_Absorbance Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Measure_Absorbance->Data_Analysis End End Data_Analysis->End

References

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Brinazarone is a novel small molecule inhibitor currently under investigation. This guide provides a comparative assessment of its specificity against its primary molecular target and other related targets. Understanding the selectivity profile of a compound like this compound is crucial for predicting its therapeutic efficacy and potential off-target effects. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this compound.

While the specific primary target and comprehensive experimental data for this compound are not yet publicly available, this guide will serve as a template to be populated once such data is disclosed. For the purpose of illustrating the required data presentation and visualization, we will use Bruton's tyrosine kinase (BTK) as a hypothetical primary target for this compound, a well-established target in the treatment of B-cell malignancies.[1][2]

Comparative Kinase Selectivity Profile

To assess the specificity of a kinase inhibitor, its activity is typically measured against a panel of related kinases. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor. A lower IC50 value indicates a higher potency. The following table presents a template for the kinase selectivity data for this compound compared to other known BTK inhibitors, such as Ibrutinib and Acalabrutinib.[1][2]

Target KinaseThis compound IC50 (nM)Ibrutinib IC50 (nM)Acalabrutinib IC50 (nM)
BTK (Primary Target) Data not available0.55.1
TECData not available7837-1000
ITKData not available10>1000
EGFRData not available5.6>1000
SRCData not available20>1000
LYNData not available163.5
BLKData not available0.80.5

Note: IC50 values for Ibrutinib and Acalabrutinib are sourced from existing literature and may vary depending on the specific assay conditions.[1][3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are example protocols for key assays used to determine kinase inhibitor specificity.

Kinase Inhibition Assay (Biochemical)

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Reagents : Purified recombinant human kinase, corresponding substrate peptide, ATP, and the test compound (this compound).

  • Procedure :

    • The kinase, substrate, and test compound are pre-incubated in a buffer solution.

    • The reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method.

  • Data Analysis : The IC50 value is calculated by fitting the dose-response curve of the inhibitor concentration versus the percentage of kinase inhibition.

Cellular Phosphorylation Assay

This assay assesses the ability of a compound to inhibit the phosphorylation of a target protein within a cellular context.

  • Cell Line : A relevant human cell line endogenously expressing the target kinase (e.g., a B-cell lymphoma line for BTK).

  • Procedure :

    • Cells are treated with various concentrations of the test compound for a specific duration.

    • The cells are then stimulated to induce the signaling pathway involving the target kinase.

    • Cell lysates are prepared, and the phosphorylation status of the target protein and downstream signaling molecules is analyzed by Western blotting or ELISA using phospho-specific antibodies.

  • Data Analysis : The concentration of the compound that results in a 50% reduction in the phosphorylation signal is determined.

Signaling Pathway and Experimental Workflow

B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates the hypothetical targeting of BTK by this compound within the BCR signaling cascade. Activation of the BCR by an antigen leads to the recruitment and activation of a series of downstream kinases, including BTK, which is crucial for B-cell proliferation and survival.[1]

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream This compound This compound This compound->BTK Inhibition

Caption: Hypothetical inhibition of BTK by this compound in the BCR signaling pathway.

Experimental Workflow for Kinase Profiling

The diagram below outlines a typical workflow for assessing the selectivity of a kinase inhibitor like this compound.

Kinase_Profiling_Workflow start Start: Synthesize This compound biochem_assay Biochemical Kinase Assay (Primary Target) start->biochem_assay panel_screen Kinase Panel Screening (>400 Kinases) biochem_assay->panel_screen cellular_assay Cell-Based Phosphorylation Assay panel_screen->cellular_assay data_analysis Data Analysis: Determine IC50 & Selectivity Score cellular_assay->data_analysis conclusion Conclusion: Assess Specificity Profile data_analysis->conclusion

Caption: General experimental workflow for determining the kinase selectivity of this compound.

References

Safety Operating Guide

Navigating the Disposal of Brinazarone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential, immediate safety and logistical information for the proper disposal of Brinazarone is critical for ensuring a safe laboratory environment and regulatory compliance. Due to the limited publicly available safety and disposal information for this compound (CAS Number: 89622-90-2), a comprehensive disposal plan rooted in precautionary principles is essential. This guide offers procedural, step-by-step guidance to directly address operational questions concerning the safe handling and disposal of this research compound.

Researchers and laboratory personnel must treat this compound as a compound with unknown toxicity and environmental fate. The absence of a complete Safety Data Sheet (SDS) necessitates a conservative approach to its disposal. The following procedures are based on best practices for managing chemical waste in a research setting.

Risk Assessment and Waste Classification

Before beginning any work with this compound, a thorough risk assessment should be conducted. All waste streams containing this compound must be classified as hazardous chemical waste. This includes pure this compound, solutions, contaminated consumables, and personal protective equipment (PPE).

Waste Stream Description Recommended Waste Classification
Unused/Expired this compoundPure solid compound.Hazardous Chemical Waste (Solid)
This compound SolutionsAny solvent in which this compound has been dissolved.Hazardous Chemical Waste (Liquid)
Contaminated LabwareGlassware, pipette tips, tubes, etc., that have been in direct contact with this compound.Hazardous Chemical Waste (Solid)
Contaminated PPEGloves, disposable lab coats, etc., worn during handling.Hazardous Chemical Waste (Solid)
Spill Cleanup MaterialsAbsorbents and other materials used to clean a this compound spill.Hazardous Chemical Waste (Solid)

Experimental Protocols for Disposal

The following protocols provide detailed methodologies for the safe disposal of this compound waste.

Protocol 1: Segregation and Collection of Solid this compound Waste
  • Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container for all solid this compound waste.

  • Labeling: The container must be labeled with "Hazardous Waste," "Toxic," and the chemical name "this compound (CAS: 89622-90-2)."

  • Segregation: Collect all solid waste, including unused compound, contaminated weighing boats, and other disposables, in this container.

  • Storage: Keep the container sealed when not in use and store it in a designated, secure hazardous waste accumulation area, away from incompatible materials.

Protocol 2: Segregation and Collection of Liquid this compound Waste
  • Container Selection: Use a designated, leak-proof, and chemically compatible container for all liquid this compound waste.

  • Labeling: Clearly label the container with "Hazardous Waste," "Toxic," the chemical name "this compound (CAS: 89622-90-2)," and list all solvents present in the waste.

  • Compatibility: Do not mix this compound solutions with other incompatible waste streams.

  • Storage: Keep the container tightly sealed and store it in secondary containment within a designated hazardous waste accumulation area.

Protocol 3: Decontamination of Reusable Glassware
  • Triple Rinsing: Decontaminate reusable glassware by rinsing it three times with a suitable solvent (e.g., the solvent used to dissolve the this compound).

  • Rinsate Collection: Collect all rinsate as liquid hazardous waste and add it to the designated liquid waste container.

  • Final Cleaning: After triple rinsing, the glassware can be washed using standard laboratory procedures.

Disposal Workflow and Decision Making

The proper disposal of this compound waste must follow a structured workflow to ensure safety and compliance. All disposal activities must be conducted through an institution's certified hazardous waste management program. Under no circumstances should this compound waste be disposed of down the drain or in regular trash.

G cluster_start Start: this compound Waste Generation cluster_classification Waste Classification cluster_solid Solid Waste Handling cluster_liquid Liquid Waste Handling cluster_disposal Final Disposal start Identify this compound Waste Stream is_solid Solid Waste? start->is_solid solid_container Place in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes liquid_container Place in Labeled Liquid Hazardous Waste Container is_solid->liquid_container No store_solid Store in Designated Hazardous Waste Area solid_container->store_solid Securely Sealed ehs_pickup Arrange for Pickup by Institutional EHS store_solid->ehs_pickup store_liquid Store in Secondary Containment in Designated Area liquid_container->store_liquid Tightly Capped store_liquid->ehs_pickup G cluster_start Start: Contaminated Item cluster_type Item Type cluster_reusable Reusable Item Protocol cluster_disposable Disposable Item Protocol cluster_end End State start Item Contaminated with this compound is_reusable Reusable Glassware? start->is_reusable decontaminate Triple Rinse with Appropriate Solvent is_reusable->decontaminate Yes dispose_solid Dispose in Solid Hazardous Waste Container is_reusable->dispose_solid No (e.g., PPE, plasticware) collect_rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->collect_rinsate end_reusable Clean Glassware collect_rinsate->end_reusable end_disposable Properly Disposed Waste dispose_solid->end_disposable

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